1-(1,3-Benzodioxol-5-yl)pentan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-10(13)9-5-6-11-12(7-9)15-8-14-11/h5-7,10,13H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIYWLGVHHVGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278194 | |
| Record name | 1-(1,3-benzodioxol-5-yl)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-01-5 | |
| Record name | NSC6605 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-benzodioxol-5-yl)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, a secondary alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific alcohol, this guide leverages data from its immediate precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and established principles of organic chemistry to predict its characteristics. This document covers the synthesis of the target compound from its ketone precursor, its predicted physicochemical properties, and a discussion of potential biological activities based on the known pharmacology of related benzodioxole derivatives. Experimental protocols for the synthesis and potential biological evaluation are also detailed to facilitate further research.
Introduction
The 1,3-benzodioxole moiety is a prominent scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] Its presence often imparts unique pharmacological properties, making derivatives of this structure attractive candidates for drug discovery programs. This compound is a secondary alcohol whose chemical space remains largely unexplored. Its structural similarity to other pharmacologically active compounds suggests potential for biological activity. This guide aims to consolidate the known information about its precursor and provide a predictive framework for the properties and potential applications of this compound.
Chemical and Physical Properties
Properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-one (Precursor)
The following table summarizes the known physicochemical properties of 1-(1,3-benzodioxol-5-yl)pentan-1-one.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)pentan-1-one | [2] |
| CAS Number | 63740-98-7 | [3] |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Boiling Point | 332.643 °C at 760 mmHg | [3] |
| Density | 1.135 g/cm³ | [3] |
| Flash Point | 146.089 °C | [3] |
| Appearance | Pale Yellow Oil | |
| Solubility | Soluble in Chloroform |
Predicted Properties of this compound
The conversion of a ketone to a secondary alcohol introduces a hydroxyl group, which significantly alters the molecule's physical properties, primarily due to the potential for hydrogen bonding.[4] The following table provides predicted properties for this compound based on the known properties of its precursor and general chemical principles.
| Property | Predicted Value/Characteristic | Justification |
| IUPAC Name | This compound | Standard nomenclature |
| Molecular Formula | C₁₂H₁₆O₃ | Addition of two hydrogen atoms during reduction |
| Molecular Weight | ~208.26 g/mol | Addition of two hydrogen atoms |
| Boiling Point | Higher than the ketone precursor (>333 °C) | The presence of the hydroxyl group allows for hydrogen bonding, which increases the energy required for a phase change from liquid to gas.[5] |
| Melting Point | Likely a low-melting solid or viscous oil | The introduction of a chiral center and hydrogen bonding capabilities may lead to a more ordered solid state compared to the precursor oil. |
| Density | Similar to the ketone precursor (~1.1 g/cm³) | The addition of two hydrogen atoms will have a minimal effect on the overall density. |
| Solubility | Increased solubility in polar solvents (e.g., water, ethanol); still soluble in nonpolar solvents (e.g., chloroform) | The hydroxyl group increases polarity and allows for hydrogen bonding with polar solvents.[4] |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Typical appearance for secondary alcohols of this molecular weight. |
Synthesis
The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one.[6]
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol: Reduction of 1-(1,3-Benzodioxol-5-yl)pentan-1-one
This protocol is a general procedure and may require optimization.
Materials:
-
1-(1,3-Benzodioxol-5-yl)pentan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Biological Activities and Signaling Pathways
While there is no direct biological data for this compound, the broader class of benzodioxole derivatives has been shown to exhibit a wide range of pharmacological activities. These include anti-tumor, anti-inflammatory, and neuropharmacological effects.[1][7]
Anti-Cancer Activity
Many benzodioxole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms often involve the induction of apoptosis (programmed cell death). It is plausible that this compound could exhibit similar properties.
Anti-Inflammatory Activity
Several benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7][9] The structural features of this compound may allow it to interact with the active sites of these enzymes.
Illustrative Signaling Pathway: Apoptosis
The following diagram illustrates a simplified intrinsic apoptosis pathway, which is a common target for anti-cancer drug development and may be modulated by benzodioxole derivatives.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Safety and Handling
No specific safety data for this compound is available. Based on the data for its precursor and general laboratory safety, the following precautions are recommended.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound represents an under-investigated molecule with potential for interesting biological activities, given its structural relationship to other known pharmacophores. This guide provides a foundational understanding of its predicted chemical properties and a clear path for its synthesis. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and development. The experimental protocols and predictive data presented herein are intended to serve as a starting point for researchers and scientists in this endeavor.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | C12H14O3 | CID 11790381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. This compound | 5422-01-5 | Benchchem [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol. While direct experimental data for this specific alcohol is limited in publicly accessible literature, this document compiles information on its corresponding ketone precursor and related analogous structures to provide a thorough understanding for research and development purposes. The synthesis of this compound is of interest due to the prevalence of the 1,3-benzodioxole moiety in various pharmacologically active molecules.
Molecular Structure and Identification
This compound is a secondary alcohol characterized by a pentanol chain attached to a 1,3-benzodioxole ring system at the first carbon of the pentyl group. The 1,3-benzodioxole group, also known as methylenedioxyphenyl, is a common functional group in natural products and synthetic compounds with diverse biological activities.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₆O₃ | - |
| Molecular Weight | 208.25 g/mol | - |
| CAS Number | Not available | - |
| Precursor (Ketone) | 1-(1,3-Benzodioxol-5-yl)pentan-1-one | [1][2][3][4][5] |
| Precursor CAS | 63740-98-7 | [3][4][5] |
Note: Properties for this compound are calculated or inferred due to the absence of direct experimental data in the searched literature.
The structural relationship between the alcohol and its ketone precursor is fundamental to its synthesis and potential chemical reactions.
Caption: Relationship between the ketone and alcohol forms.
Physicochemical Properties (Predicted and Analogous Data)
Table 2: Physicochemical Data of 1-(1,3-Benzodioxol-5-yl)pentan-1-one (Precursor)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3] |
| Molecular Weight | 206.24 g/mol | [1] |
| Boiling Point | 332.643 °C at 760 mmHg | [3] |
| Density | 1.135 g/cm³ | [3] |
| Flash Point | 146.089 °C | [3] |
Table 3: Physicochemical Data of an Analogous Alcohol, 1-(1,3-Benzodioxol-5-yl)ethan-1-ol
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Form | Solid | |
| CAS Number | 6329-73-3 |
Based on this data, this compound is expected to be a high-boiling liquid or a low-melting solid at room temperature, with a density slightly greater than water. Its solubility is likely to be low in water but good in organic solvents like ethanol, methanol, and chloroform.
Proposed Experimental Protocol: Synthesis
The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(1,3-Benzodioxol-5-yl)pentan-1-one. This transformation is a standard procedure in organic synthesis. A general protocol using sodium borohydride, a mild and selective reducing agent, is proposed below.
Objective: To synthesize this compound via the reduction of 1-(1,3-Benzodioxol-5-yl)pentan-1-one.
Materials:
-
1-(1,3-Benzodioxol-5-yl)pentan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Distilled water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Hydrochloric acid (1M, for workup)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-(1,3-Benzodioxol-5-yl)pentan-1-one (1.0 eq) in methanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C with stirring.
-
Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of distilled water.
-
Acidification: Acidify the mixture to a pH of ~5-6 with 1M HCl to neutralize any remaining borohydride and to hydrolyze the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Caption: Proposed synthesis workflow for the target alcohol.
Potential Biological Significance and Signaling Pathways
The 1,3-benzodioxole moiety is a well-known structural feature in many biologically active compounds. For instance, it is a key component of the antiepileptic drug Stiripentol. Compounds containing this moiety have been reported to interact with various biological targets. The methylenedioxyphenyl group is known to be a mechanism-based inhibitor of cytochrome P450 enzymes, which can lead to significant drug-drug interactions.
While the specific biological activity of this compound has not been documented, its structural similarity to other pharmacologically active benzodioxole derivatives suggests potential for CNS activity or modulation of metabolic enzymes. Further research would be required to elucidate its specific signaling pathway interactions.
Caption: Potential biological interactions of the title compound.
Conclusion
This compound is a molecule of interest due to its structural relation to known bioactive compounds. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and further investigation. The proposed reduction of the corresponding ketone is a reliable and straightforward method to obtain this alcohol for research purposes. Future studies should focus on the experimental determination of its physicochemical properties and the exploration of its potential biological activities, particularly its interaction with CNS targets and metabolic pathways.
References
- 1. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one | 63740-98-7 [chemicalbook.com]
An In-Depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
CAS Number: 5422-01-5
This technical guide provides a comprehensive overview of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, a benzodioxole derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential biological significance, with a focus on experimental data and methodologies.
Introduction
This compound is a secondary alcohol containing the 1,3-benzodioxole moiety. This structural feature is present in numerous naturally occurring and synthetic compounds with significant biological activities.[1] The primary interest in this compound arises from its role as a potential intermediate in the synthesis of various pharmacologically active molecules, including designer drugs such as methylenedioxypyrovalerone (MDPV), which is known for its stimulant effects on the nervous system.[1] The conversion of its precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, to the secondary alcohol via reduction is a common synthetic transformation.[1]
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, the properties of its precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, offer valuable insights.
| Property | Value (for 1-(1,3-benzodioxol-5-yl)pentan-1-one) | Reference |
| CAS Number | 63740-98-7 | [2][3] |
| Molecular Formula | C12H14O3 | [2][3][4] |
| Molecular Weight | 206.24 g/mol | [2] |
| Boiling Point | 332.643 °C at 760 mmHg | [3] |
| Density | 1.135 g/cm³ | [3] |
| Flash Point | 146.089 °C | [3] |
| XLogP3 | 2.6 | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through the reduction of its corresponding ketone precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one. A standard and effective method for this transformation is the use of sodium borohydride (NaBH₄).
Experimental Protocol: Reduction of 1-(1,3-benzodioxol-5-yl)pentan-1-one
This protocol is based on the general procedure for the reduction of ketones using sodium borohydride.[5]
Materials:
-
1-(1,3-benzodioxol-5-yl)pentan-1-one
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Water
-
Dichloromethane (or Diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one in ethanol in a round-bottom flask equipped with a magnetic stirrer. The recommended initial concentration of the ketone is approximately 0.25 M.[6]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution. A molar ratio of at least two equivalents of hydride ion per ketone is often used in practice, meaning a 0.5 molar equivalent of NaBH₄ to the ketone.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the starting material), slowly add water to quench the excess sodium borohydride.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Caption: Synthetic workflow for the reduction of 1-(1,3-benzodioxol-5-yl)pentan-1-one.
Analytical Characterization
| Analytical Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons, a singlet for the methylenedioxy protons (O-CH₂-O), a multiplet for the carbinol proton (CH-OH), and signals corresponding to the pentyl chain protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methylenedioxy carbon, the carbinol carbon, and the carbons of the pentyl chain. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the aromatic C-H and C=C bonds, as well as C-O stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₆O₃, MW: 208.25 g/mol ), and fragmentation patterns characteristic of the loss of water and cleavage of the pentyl chain. |
Biological Activity and Potential Applications
The benzodioxole moiety is a known pharmacophore, and derivatives have been investigated for a range of biological activities, including:
-
Anticancer and Cytotoxic Effects: Some benzodioxole derivatives have shown inhibitory activity against cancer cell lines.
-
Anti-inflammatory Properties: Certain compounds containing the benzodioxole core have demonstrated inhibition of cyclooxygenase (COX) enzymes.
-
Antioxidant Activity: The benzodioxole structure can contribute to the antioxidant properties of a molecule.
-
Antidiabetic Potential: Some derivatives have been screened for their α-amylase inhibitory effects.
While direct pharmacological studies on this compound are scarce, its structural similarity to other biologically active benzodioxoles suggests it could be a valuable scaffold for the development of new therapeutic agents. Its primary role, however, remains as a key intermediate in the synthesis of more complex molecules with defined pharmacological targets.
Signaling Pathway Interactions of Benzodioxole Derivatives
Although no specific signaling pathways have been elucidated for this compound, related benzodioxole compounds have been shown to interact with various biological targets. For instance, certain derivatives act as antagonists for the C5a receptor, which is involved in inflammatory responses.
Caption: Potential antagonism of the C5a receptor by benzodioxole derivatives.
Conclusion
This compound, with CAS number 5422-01-5, is a chemical intermediate of significant interest in the field of medicinal chemistry and drug development. While comprehensive data on the final compound is limited, its synthesis from the readily available ketone precursor is straightforward. The versatile biological activities associated with the benzodioxole scaffold suggest that this compound and its derivatives hold potential for the discovery of novel therapeutic agents. Further research into the specific biological profile of this compound is warranted to fully elucidate its pharmacological potential.
References
- 1. This compound | 5422-01-5 | Benchchem [benchchem.com]
- 2. 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | C12H14O3 | CID 11790381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
Physical and chemical characteristics of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol. Due to the limited availability of direct experimental data on this specific alcohol, this document synthesizes information from its immediate precursor, 1-(1,3-Benzodioxol-5-yl)pentan-1-one, and structurally related compounds containing the pharmacologically significant 1,3-benzodioxole moiety. The guide covers known synthetic pathways, predicted physicochemical properties, and potential biological significance, offering a foundational resource for researchers in medicinal chemistry and drug development.
Introduction
This compound is a secondary alcohol featuring a 1,3-benzodioxole ring system. This structural motif is a well-established pharmacophore present in a variety of naturally occurring and synthetic compounds with diverse biological activities.[1] The primary research interest in this compound stems from its role as a potential intermediate in the synthesis of novel psychoactive substances and other pharmacologically active agents.[1] Its direct precursor, 1-(1,3-Benzodioxol-5-yl)pentan-1-one, is a known intermediate in the synthesis of compounds like methylenedioxypyrovalerone (MDPV).[1][2] This guide will collate the available data on the precursor and predict the properties of the target alcohol, providing a framework for future experimental investigation.
Physicochemical Characteristics
Properties of the Precursor: 1-(1,3-Benzodioxol-5-yl)pentan-1-one
A substantial amount of data exists for the ketone precursor, which is essential for understanding the synthesis and potential properties of the alcohol.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [3][4] |
| Molecular Weight | 206.24 g/mol | [3][4] |
| Boiling Point | 332.643 °C at 760 mmHg | [5] |
| Density | 1.135 g/cm³ | [5] |
| Flash Point | 146.089 °C | [5] |
| Appearance | Pale Yellow Oil | |
| CAS Number | 63740-98-7 | [4] |
Predicted Properties of this compound
The conversion of the ketone to a secondary alcohol is expected to alter its physical properties in a predictable manner.
| Property | Predicted Value / Characteristic | Justification |
| Molecular Formula | C₁₂H₁₆O₃ | Addition of two hydrogen atoms during reduction. |
| Molecular Weight | ~208.26 g/mol | Increase due to the addition of two hydrogen atoms. |
| Boiling Point | Higher than the ketone precursor | The presence of a hydroxyl group allows for hydrogen bonding, which increases intermolecular forces and thus the boiling point. |
| Melting Point | Likely a low-melting solid or viscous oil | The introduction of a chiral center may affect the crystal lattice packing. |
| Solubility | Increased solubility in polar solvents (e.g., water, ethanol) compared to the ketone. | The hydroxyl group can participate in hydrogen bonding with polar solvents. |
| Density | Similar to or slightly lower than the ketone precursor. | The addition of hydrogen atoms will slightly increase the molar volume. |
| Appearance | Colorless to pale yellow oil or solid. | Similar to the precursor. |
Synthesis and Experimental Protocols
The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone, 1-(1,3-Benzodioxol-5-yl)pentan-1-one.
General Experimental Protocol: Reduction of an Aryl Ketone using Sodium Borohydride
This protocol is a generalized procedure based on standard laboratory practices for the reduction of aryl ketones.
Materials:
-
1-(1,3-Benzodioxol-5-yl)pentan-1-one
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (dilute, for workup)
Procedure:
-
Dissolution: Dissolve 1-(1,3-Benzodioxol-5-yl)pentan-1-one in methanol or ethanol in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.
-
Extraction: Extract the product into an organic solvent such as diethyl ether.
-
Washing: Wash the organic layer with deionized water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Biological and Pharmacological Context
While there is no specific pharmacological data available for this compound, the 1,3-benzodioxole scaffold is of significant interest in drug discovery.
-
Central Nervous System Activity: Many compounds containing the 1,3-benzodioxole moiety exhibit psychoactive properties. As previously mentioned, the precursor ketone is an intermediate in the synthesis of MDPV, a potent norepinephrine-dopamine reuptake inhibitor.[1]
-
Anticancer and Antimicrobial Potential: Various derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer and antimicrobial agents.[6]
-
Enzyme Inhibition: The 1,3-benzodioxole ring is known to interact with cytochrome P450 enzymes, which can lead to drug-drug interactions but also presents opportunities for designing enzyme inhibitors.
The introduction of a hydroxyl group and a chiral center in this compound could significantly modulate its biological activity compared to its ketone precursor, potentially altering its receptor binding profile and metabolic stability.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Standard laboratory safety precautions for handling novel chemical entities should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The safety profile of the precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, indicates that it should be handled with care, avoiding contact with skin and eyes.[7]
Conclusion and Future Directions
This compound is a compound of interest due to its structural relationship to known psychoactive substances and the versatile bioactivity of the 1,3-benzodioxole moiety. While direct experimental data is scarce, this guide provides a foundational understanding based on its precursor and related compounds.
Future research should focus on:
-
The synthesis and purification of this compound to allow for thorough characterization.
-
Detailed spectroscopic analysis (NMR, IR, MS) to confirm its structure.
-
Determination of its key physicochemical properties, including melting point, boiling point, and solubility.
-
In vitro and in vivo studies to elucidate its pharmacological profile and potential biological activities.
This foundational work will be crucial for unlocking the full potential of this and related compounds in the field of drug discovery and development.
References
- 1. This compound | 5422-01-5 | Benchchem [benchchem.com]
- 2. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(2H-1,3-Benzodioxol-5-yl)pentan-1-one | C12H14O3 | CID 11790381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one | 63740-98-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Spectroscopic Data Analysis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, a derivative of the well-characterized precursor 1-(1,3-benzodioxol-5-yl)pentan-1-one. Due to the limited availability of direct experimental data for the alcohol, this document focuses on predicting its spectroscopic characteristics based on the known data of its ketone precursor and fundamental principles of spectroscopy. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.
Introduction
This compound is a secondary alcohol that can be synthesized via the reduction of its corresponding ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one. The benzodioxole moiety is a key structural feature in many biologically active compounds.[1] Accurate spectroscopic characterization is crucial for confirming the successful synthesis and purity of this alcohol. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and analogous chemical structures.
Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.00 - 6.80 | m | 3H | Ar-H |
| 5.95 | s | 2H | O-CH ₂-O |
| ~4.60 | t | 1H | CH -OH |
| ~2.50 | s (broad) | 1H | OH |
| ~1.80 - 1.60 | m | 2H | CH ₂ |
| ~1.40 - 1.20 | m | 4H | (CH ₂)₂ |
| ~0.90 | t | 3H | CH ₃ |
Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~147.5 | C -O (Aromatic) |
| ~146.8 | C -O (Aromatic) |
| ~138.0 | C -CH(OH) (Aromatic) |
| ~119.5 | C H (Aromatic) |
| ~108.0 | C H (Aromatic) |
| ~106.5 | C H (Aromatic) |
| 101.0 | O-C H₂-O |
| ~75.0 | C H-OH |
| ~38.0 | C H₂ |
| ~28.0 | C H₂ |
| ~22.5 | C H₂ |
| ~14.0 | C H₃ |
Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch |
| ~3050 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1600, ~1500, ~1450 | C=C stretch (aromatic) |
| ~1250, ~1040 | C-O stretch |
| ~930 | O-CH₂-O bend |
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Fragment |
| 208 | [M]⁺ |
| 190 | [M - H₂O]⁺ |
| 135 | [M - C₅H₁₁O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of 1-(1,3-benzodioxol-5-yl)pentan-1-one to the target alcohol.
Materials:
-
1-(1,3-benzodioxol-5-yl)pentan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
IR Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid product between two sodium chloride (NaCl) plates.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the molecular structure and the general workflow for spectroscopic analysis.
Caption: Molecular structure with key hydroxyl functional group highlighted.
Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.
References
The Benzodioxole Moiety: A Privileged Scaffold in Pharmacological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzodioxole, or methylenedioxyphenyl (MDP), moiety is a prominent structural motif found in numerous natural and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[1][2] This heterocyclic scaffold, consisting of a benzene ring fused to a five-membered dioxole ring, is not merely a passive structural element but an active pharmacophore that significantly influences the biological profile of a molecule.[3] Its unique electronic and metabolic properties make it a cornerstone in the design of therapeutic agents, from anti-inflammatory and anticancer drugs to potent enzyme inhibitors.[2][4] This guide provides a comprehensive technical overview of the role of the benzodioxole moiety in pharmacology, focusing on its impact on cyclooxygenase (COX) inhibition, anticancer activity, and its profound and complex interaction with cytochrome P450 (CYP450) enzymes.
Introduction: The Chemical Versatility of the 1,3-Benzodioxole Core
The 1,3-benzodioxole structure is a key building block in synthetic and medicinal chemistry.[2] The fusion of the dioxole ring to the benzene ring creates a planar, electron-rich aromatic system that serves as a versatile scaffold for chemical modification.[3] This structure is present in a variety of natural products, such as piperine from black pepper, which has established antitumor properties, and safrole.[5] In medicinal chemistry, the benzodioxole ring is often used as a bioisostere for catechol or guaiacol moieties, improving pharmacokinetic properties such as metabolic stability and bioavailability.[6] Its derivatives have been investigated for a vast array of therapeutic applications, including anti-inflammatory, neuroprotective, antimicrobial, and analgesic effects.[4][7][8]
Role in Anti-Inflammatory Activity: COX Inhibition
A significant area of investigation for benzodioxole derivatives is in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[2][9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by blocking this pathway.
The benzodioxole moiety has been incorporated into NSAID-like structures to enhance potency and selectivity. It is suggested that the larger, more rigid benzodioxole group, when compared to a simple phenyl ring, can lead to better interactions within the COX active site, potentially improving COX-2 selectivity.[7]
Quantitative Data: COX Inhibition by Benzodioxole Derivatives
The following table summarizes the in vitro inhibitory activity of various synthesized benzodioxole derivatives against COX-1 and COX-2 enzymes.
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Ref. IC₅₀ (µM) | Ref. Selectivity Index |
| 3b | COX-1 | 1.12 | 0.862 | Ketoprofen | 0.031 | 0.196 |
| COX-2 | 1.30 | 0.158 | ||||
| 4f | COX-1 | 0.725 | - | Ketoprofen | 0.031 | 0.196 |
| COX-2 | - | 0.158 | ||||
| 4d | COX-1 | 4.25 | 1.809 | Ketoprofen | 0.031 | 0.196 |
| COX-2 | 2.35 | 0.158 | ||||
| 4a (diazepine) | COX-1 | - | 0.85 | Ketoprofen | - | 0.20 |
| COX-2 | - | - | ||||
| 4b (diazepine) | COX-1 | 0.363 | > Ketoprofen | Ketoprofen | - | 0.20 |
| COX-2 | - | - |
Data compiled from Hawash et al., 2020 and Jaradat et al., 2017.[7][10][11]
Signaling Pathway: Arachidonic Acid Cascade
The diagram below illustrates the cyclooxygenase pathway, which is the primary target for benzodioxole-based anti-inflammatory agents.
Caption: The Arachidonic Acid Cascade and the site of COX inhibition.
Role in Anticancer Activity
The benzodioxole scaffold is integral to many compounds demonstrating significant cytotoxic activity against various cancer cell lines.[2][5] Piperine, a natural product, serves as a key example and inspiration for the synthesis of more potent derivatives.[5] The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Quantitative Data: Anticancer Activity of Benzodioxole Derivatives
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of selected benzodioxole compounds against human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug | Ref. IC₅₀ (µM) |
| YL201 | MDA-MB-231 | Breast | 4.92 ± 1.09 | 5-Fluorouracil | 18.06 ± 2.33 |
| HJ1 | HeLa | Cervical | 4-fold > Piperine | Piperine | - |
| MDA-MB-231 | Breast | 10-fold > Piperine | Piperine | - | |
| 2a | Hep3B | Liver | Potent Activity | Doxorubicin | - |
| 3e | HeLa | Cervical | 219 (CC₅₀) | - | - |
| 12b | MCF-7 | Breast | 3.54 ± 0.265 µg/mL | - | - |
Data compiled from Zhang et al., 2025; Liu et al., 2024; Hawash et al., 2020; Al-Tel et al., 2020; and an additional study.[5][7][11][12][13][14]
Signaling Pathways: Apoptosis and Cell Cycle Arrest
Anticancer agents often trigger cell death by activating intrinsic or extrinsic apoptotic pathways and can halt proliferation by inducing cell cycle arrest. The diagrams below outline these fundamental processes.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle checkpoint signaling: cell cycle arrest versus apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. COX Inhibition Assay. [bio-protocol.org]
- 12. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Potential Research Areas for Novel Benzodioxole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold, a five-membered heterocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry. Its presence in numerous natural products and synthetic compounds with diverse biological activities has spurred significant interest in the development of novel benzodioxole derivatives as potential therapeutic agents. This technical guide provides an in-depth overview of promising research avenues for these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological pathways.
Core Research Areas and Biological Activities
Novel benzodioxole derivatives have demonstrated a wide spectrum of pharmacological effects, making them attractive candidates for drug discovery programs. Key areas of investigation include:
-
Anticancer Activity: A significant body of research highlights the potent cytotoxic and antiproliferative effects of benzodioxole derivatives against various cancer cell lines. Mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2][3][4]
-
Anti-inflammatory and Analgesic Effects: Several derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade, suggesting their potential as novel anti-inflammatory drugs with potentially improved side-effect profiles compared to traditional NSAIDs.[5]
-
Antidiabetic Properties: Inhibition of enzymes such as α-amylase, which is involved in carbohydrate digestion, presents a promising strategy for controlling postprandial hyperglycemia. Certain benzodioxole derivatives have emerged as potent inhibitors of this enzyme.[6][7]
-
Neuroprotective and Other CNS Effects: The structural similarity of some benzodioxole derivatives to known neuroactive compounds suggests their potential in treating neurological disorders.
-
Antimicrobial and Antioxidant Activities: Various benzodioxole derivatives have exhibited promising activity against a range of microbial pathogens and have demonstrated the ability to scavenge free radicals, indicating their potential in combating infectious diseases and oxidative stress-related conditions.[8]
-
Plant Growth Regulation: Novel benzodioxole derivatives have been identified as potent auxin receptor agonists, promoting root growth and offering potential applications in agriculture.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for various biological activities of selected novel benzodioxole derivatives, providing a basis for comparison and further research.
Table 1: Anticancer Activity of Benzodioxole Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| YL201 | MDA-MB-231 | MTT | 4.92 ± 1.09 | [1] |
| 5-Fluorouracil | MDA-MB-231 | MTT | 18.06 ± 2.33 | [1] |
| HJ1 | HeLa | MTT | 4-fold > piperine | [9] |
| HJ1 | MDA-MB-231 | MTT | 10-fold > piperine | [9] |
| MAZ2 | Molm-13 | MTT | < 1 | [5] |
| MAZ2 | NB4 | MTT | < 1 | [5] |
| MAZ2 | HeLa | MTT | < 1 | [5] |
| MAZ2 | 4T1 | MTT | < 1 | [5] |
| Compound 2a | Hep3B | MTS | Potent | [2][4] |
| Compound 3e | HeLa | MTS | CC50 = 219 | [5] |
Table 2: COX Inhibition by Benzodioxole Derivatives
| Compound | Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Compound 4f | COX-1 | 0.725 | - | [5] |
| Compound 3b | COX-1 | 1.12 | 0.862 | [5] |
| Compound 3b | COX-2 | 1.3 | 0.862 | [5] |
| Compound 4d | COX-1 / COX-2 | - | 1.809 | [5] |
| Ketoprofen | COX-1 / COX-2 | - | 0.196 | [5] |
Table 3: α-Amylase Inhibition by Benzodioxole Derivatives
| Compound | IC50 (µM) | Reference |
| Compound IIa | 0.85 | [6][7] |
| Compound IIc | 0.68 | [6][7] |
Table 4: In Vivo Efficacy of Benzodioxole Derivatives
| Compound | Model | Activity | Outcome | Reference |
| YL201 (8 µM) | Chick Embryo Chorioallantoic Membrane (CAM) | Antitumor | Tumor weight: 8.17 ± 1.17 mg (vs. 14.40 ± 1.05 mg for 5-Fu) | [1] |
| MAZ2 | 4T1 Tumor-bearing mice | Antitumor | 30% and 15% reduction in average tumor weight | [5] |
| Compound IIc | STZ-induced diabetic mice | Hypoglycemic | Blood glucose reduction from 252.2 mg/dL to 173.8 mg/dL | [6][7] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of benzodioxole derivatives is crucial for rational drug design and development. The following diagrams illustrate key signaling pathways targeted by these compounds.
Caption: Benzodioxole-arsenical conjugates inhibit the thioredoxin system, leading to increased ROS and apoptosis.
Caption: Benzodioxole agonists bind to the TIR1 receptor, promoting degradation of Aux/IAA repressors and root growth.
References
- 1. chinbullbotany.com [chinbullbotany.com]
- 2. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model [mdpi.com]
- 3. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff-beta.najah.edu [staff-beta.najah.edu]
- 5. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth [frontiersin.org]
- 7. What are Alpha-amylase inhibitors and how do they work? [synapse.patsnap.com]
- 8. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)pentan-1-ol and its Relation to MDPV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, a secondary alcohol, and its significant chemical relationship to the potent psychoactive substance 3,4-Methylenedioxypyrovalerone (MDPV). The document details the chemical properties, synthesis protocols, and the metabolic fate of these compounds. A key focus is the role of this compound as a potential synthetic intermediate or metabolite in the context of MDPV. Furthermore, this guide elucidates the pharmacological mechanism of action of MDPV as a dopamine and norepinephrine reuptake inhibitor and explores the downstream signaling pathways affected by its activity. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Logical relationships and signaling cascades are visualized through Graphviz diagrams.
Introduction
This compound is a chemical compound of interest primarily due to its structural relationship with 3,4-Methylenedioxypyrovalerone (MDPV), a potent synthetic cathinone. The 1,3-benzodioxole moiety is a common feature in a variety of psychoactive compounds. Understanding the synthesis and properties of this compound is crucial for forensic analysis, toxicological studies, and the development of potential therapeutic agents. This guide will explore the chemical nexus between this alcohol and its corresponding ketone, 1-(1,3-Benzodioxol-5-yl)pentan-1-one, which serves as a direct precursor in the synthesis of MDPV.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-one, the direct precursor to this compound, is provided in the table below. Data for the alcohol is less readily available in public literature, highlighting the focus on its ketone precursor in the context of MDPV synthesis.
| Property | Value for 1-(1,3-Benzodioxol-5-yl)pentan-1-one |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| CAS Number | 63740-98-7 |
| Appearance | Crystalline solid |
| Boiling Point | 332.6 °C at 760 mmHg |
| Density | 1.135 g/cm³ |
| Flash Point | 146.1 °C |
Synthesis and Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the reduction of its corresponding ketone, 1-(1,3-Benzodioxol-5-yl)pentan-1-one. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.
Experimental Protocol: Reduction of 1-(1,3-Benzodioxol-5-yl)pentan-1-one
-
Dissolution: In a round-bottom flask, dissolve 1.0 gram of 1-(1,3-Benzodioxol-5-yl)pentan-1-one in 20 mL of methanol. Stir the solution at room temperature until the ketone is fully dissolved.
-
Reduction: Cool the solution in an ice bath. Slowly add 0.2 grams of sodium borohydride in small portions over a period of 15 minutes, while continuously stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully add 10 mL of distilled water to quench the excess sodium borohydride.
-
Extraction: Extract the aqueous mixture with three 20 mL portions of diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.
Synthesis of MDPV from 1-(1,3-Benzodioxol-5-yl)pentan-1-one
The synthesis of MDPV from 1-(1,3-Benzodioxol-5-yl)pentan-1-one involves a two-step process: α-bromination followed by nucleophilic substitution with pyrrolidine.
Experimental Protocol: Synthesis of MDPV
Step 1: α-Bromination of 1-(1,3-Benzodioxol-5-yl)pentan-1-one
-
Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-(1,3-Benzodioxol-5-yl)pentan-1-one in a suitable solvent such as glacial acetic acid.
-
Bromination: Slowly add a solution of bromine in acetic acid to the ketone solution at room temperature. The reaction mixture is stirred until the color of the bromine disappears.
-
Work-up: Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: The organic layer is washed, dried, and the solvent is evaporated to yield 2-bromo-1-(1,3-benzodioxol-5-yl)pentan-1-one.
Step 2: Reaction with Pyrrolidine
-
Nucleophilic Substitution: Dissolve the α-bromoketone from Step 1 in a suitable solvent like acetonitrile.
-
Addition of Pyrrolidine: Add an excess of pyrrolidine to the solution and stir the mixture at room temperature.
-
Reaction Completion: The reaction is typically stirred for several hours to ensure complete conversion to MDPV.
-
Isolation: The reaction mixture is then worked up by extraction and purification, often involving conversion to the hydrochloride salt for better stability and handling.
Caption: Synthetic pathway of MDPV from 1-(1,3-benzodioxol-5-yl)pentan-1-one.
Relation of this compound to MDPV
The primary relationship of this compound to MDPV lies in its potential role as a metabolite or a synthetic byproduct. While the direct precursor for MDPV synthesis is the ketone, the reduction of this ketone to the corresponding alcohol is a common biological and chemical transformation.
-
Metabolic Pathway: In vivo, MDPV undergoes metabolism primarily through demethylenation of the methylenedioxy group, followed by hydroxylation and conjugation. While the primary metabolites are 3,4-dihydroxypyrovalerone and 4-hydroxy-3-methoxypyrovalerone, the reduction of the ketone group of MDPV or its metabolites to a secondary alcohol is a plausible metabolic step, although not extensively documented as a major pathway.
-
Synthetic Impurity: In clandestine laboratory settings, incomplete oxidation of a precursor alcohol or the use of reducing agents during purification could potentially lead to the presence of this compound as an impurity in illicit MDPV samples.
Caption: Relationship between this compound and MDPV.
Pharmacology of MDPV
Mechanism of Action
MDPV is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It exhibits high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), effectively blocking the reuptake of these neurotransmitters from the synaptic cleft.[2] This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse, resulting in enhanced and sustained neurotransmission.[1] MDPV has significantly lower affinity for the serotonin transporter (SERT).[2]
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities (IC₅₀) of MDPV for the monoamine transporters.
| Transporter | IC₅₀ (nM) |
| Dopamine Transporter (DAT) | 4.0 - 10.7 |
| Norepinephrine Transporter (NET) | 26 - 50.5 |
| Serotonin Transporter (SERT) | > 3000 |
Signaling Pathways
The inhibition of DAT and NET by MDPV leads to the activation of downstream signaling cascades typically associated with increased dopamine and norepinephrine levels.
Dopamine Transporter (DAT) Inhibition Signaling Pathway:
The blockage of DAT by MDPV results in an accumulation of dopamine in the synaptic cleft, leading to the prolonged activation of postsynaptic dopamine receptors (D1 and D2). This activation triggers downstream signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC), which in turn modulate the activity of various downstream effectors, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal plasticity.
References
The Pharmacophore of the Methylenedioxyphenyl Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methylenedioxyphenyl (MDP) group, a five-membered dioxole ring fused to a benzene ring, is a prevalent structural motif in numerous naturally occurring and synthetic compounds. Its presence significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule, making it a critical consideration in drug design and development. This technical guide provides a comprehensive investigation into the pharmacophore of the MDP group, with a primary focus on its well-established role as a potent inhibitor of cytochrome P450 (CYP450) enzymes, alongside an exploration of its interactions with other key signaling pathways.
Core Pharmacophoric Activity: Mechanism-Based Inhibition of Cytochrome P450
The most defining pharmacophoric characteristic of the MDP group is its ability to act as a mechanism-based inhibitor of various CYP450 isoforms.[1][2][3] This inhibition is not a simple competitive interaction but a time- and NADPH-dependent process that leads to a quasi-irreversible inactivation of the enzyme.[4][5]
The underlying mechanism involves the metabolic activation of the MDP moiety by the CYP450 enzyme itself. The methylene bridge of the dioxole ring is oxidized, leading to the formation of a highly reactive carbene intermediate. This carbene then complexes with the ferrous iron of the heme prosthetic group within the CYP450 active site, forming a stable, yet slowly reversible, metabolic-intermediate complex (MIC).[3][4] The formation of this MIC effectively sequesters the enzyme in an inactive state, preventing it from metabolizing other substrates.[3] This process is characterized by a distinctive spectral absorbance peak at approximately 455 nm.[4][5]
Signaling Pathway of CYP450 Inhibition
The interaction of an MDP-containing compound with a CYP450 enzyme and its subsequent inactivation can be visualized as a multi-step pathway.
Quantitative Analysis of CYP450 Inhibition
The inhibitory potency of MDP-containing compounds varies depending on the specific compound and the CYP450 isoform. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the maximal rate of inactivation (kinact). Below are tables summarizing these values for a selection of MDP-containing compounds.
Table 1: Inhibition of CYP3A4 by Methylenedioxyphenyl-Containing Lignans
| Compound | Type of Inhibition | Apparent Ki (µM) | Apparent KI (µM) | kinact (min-1) | Reference |
| (-)-Clusin | Mixed | 1.96 - 4.07 | 0.082 | 0.253 | [4] |
| (-)-Dihydroclusin | Mixed | 1.96 - 4.07 | 0.054 | 0.310 | [4] |
| (-)-Yatein | Mixed | 1.96 - 4.07 | 0.373 | 0.225 | [4] |
| (-)-Hinokinin | Mixed | 1.96 - 4.07 | - | 0.320 | [4] |
| (-)-Dihydrocubebin | Mixed | 1.96 - 4.07 | - | - | [4] |
Table 2: Inhibition of Various CYP450 Isoforms by Safrole
| CYP Isoform | Type of Inhibition | IC50 (µM) | Ki (µM) | Reference |
| CYP1A2 | Competitive | < 20 | - | [6] |
| CYP2A6 | Non-competitive | < 20 | - | [6] |
| CYP2E1 | Non-competitive | < 20 | - | [6] |
| CYP3A4 | - | > 20 | - | [6] |
| CYP2D6 | - | > 20 | - | [6] |
Table 3: Inhibition of CYP2D6 by Methylenedioxy-Derived Designer Drugs
| Compound | IC50 (µM) | Reference |
| MDAI | 1-10 | [7] |
| 5,6-MD-DALT | 1-10 | [7] |
| Beta-keto compounds | 1-10 | [7] |
Structure-Activity Relationships (SAR)
The inhibitory activity of MDP-containing compounds is intrinsically linked to the MDP moiety itself. However, the nature and position of substituents on the aromatic ring and any associated side chains can significantly modulate this activity.
-
Substituents on the Aromatic Ring: The presence of electron-donating or electron-withdrawing groups on the phenyl ring can influence the electronic properties of the MDP group and, consequently, its interaction with the CYP450 active site. For instance, studies on safrole derivatives have shown that the addition of nitro and hydroxyl groups can enhance cytotoxic effects on cancer cell lines.[8]
-
Side Chain Modifications: The length and composition of side chains attached to the MDP-containing scaffold can affect the compound's affinity for the enzyme's active site. For example, in a series of synthetic 4-n-alkoxymethylenedioxybenzene derivatives, the optimal alkoxy chain length for MIC formation with P450 was found to be approximately five or six carbon atoms.[9]
Beyond CYP450: Modulation of Other Signaling Pathways
While CYP450 inhibition is the most prominent pharmacophoric feature of the MDP group, evidence suggests its involvement in other biological pathways.
Neurotransmitter Pathway Modulation
Certain MDP-containing compounds, most notably 3,4-methylenedioxymethamphetamine (MDMA), have been shown to interact with neurotransmitter systems.[10] MDMA is known to increase the extracellular levels of serotonin, and to a lesser extent, dopamine and norepinephrine.[11] This is primarily achieved through its interaction with the serotonin transporter (SERT), leading to an efflux of serotonin into the synaptic cleft.[10] This modulation of neurotransmitter signaling is believed to be a key contributor to the psychoactive effects of MDMA.[11]
Interaction with Nuclear Receptors
Some MDP-containing compounds have been found to interact with nuclear receptors, which are ligand-activated transcription factors that regulate gene expression. For example, MDMA has been shown to inhibit the activation of the pregnane X receptor (PXR).[12] PXR is a key regulator of the expression of several drug-metabolizing enzymes, including CYP3A4.[12] By inhibiting PXR, MDP compounds can indirectly affect the metabolism of other drugs.
Experimental Protocols for Investigating the MDP Pharmacophore
The primary experimental approach to characterizing the pharmacophore of the MDP group involves in vitro assays to determine its inhibitory effects on CYP450 enzymes. The time-dependent inhibition (TDI) IC50 shift assay is a standard method for this purpose.[4][13][14]
General Protocol for Time-Dependent CYP450 Inhibition Assay
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLMs) are used as the source of CYP450 enzymes.[15][16][17]
-
An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required to support CYP450 activity.[13]
-
A specific probe substrate for the CYP450 isoform of interest is selected (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).[16]
-
The MDP-containing test compound is dissolved in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
The assay is typically performed in a 96-well plate format.[4][16]
-
Three sets of incubations are prepared:
-
0-minute pre-incubation: Test compound, HLMs, and buffer are incubated for 0 minutes before the addition of the NADPH-regenerating system and probe substrate. This determines direct inhibition.[13][18]
-
30-minute pre-incubation without NADPH: Test compound, HLMs, and buffer are pre-incubated for 30 minutes. The probe substrate is then added, followed by the NADPH-regenerating system to initiate the reaction. This serves as a control for non-NADPH-dependent inhibition.[13][18][19]
-
30-minute pre-incubation with NADPH: Test compound, HLMs, buffer, and the NADPH-regenerating system are pre-incubated for 30 minutes to allow for mechanism-based inactivation. The probe substrate is then added to measure the remaining enzyme activity.[13][18][19]
-
-
-
Reaction Termination and Analysis:
-
The enzymatic reaction is terminated by the addition of a quenching solution (e.g., acetonitrile).[16]
-
The samples are then centrifuged to pellet the protein.
-
The supernatant, containing the metabolite of the probe substrate, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][20]
-
-
Data Analysis:
-
The amount of metabolite formed is quantified.
-
IC50 values are calculated by plotting the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.[7]
-
A significant decrease in the IC50 value in the 30-minute pre-incubation with NADPH compared to the other conditions indicates time-dependent inhibition.[13]
-
Experimental Workflow Diagram
Conclusion
The methylenedioxyphenyl group constitutes a significant pharmacophore, primarily characterized by its capacity for mechanism-based inhibition of cytochrome P450 enzymes. This property, while potentially leading to drug-drug interactions, can also be strategically employed in drug design. Furthermore, the emerging understanding of the MDP group's interactions with other signaling pathways, such as neurotransmitter systems and nuclear receptors, underscores the need for a comprehensive evaluation of its pharmacodynamic profile during the drug development process. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of the pharmacophoric properties of MDP-containing compounds, enabling a more informed approach to the design and development of safer and more effective therapeutics.
References
- 1. bioivt.com [bioivt.com]
- 2. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolite-cytochrome P450 complex formation by methylenedioxyphenyl lignans of Piper cubeba: mechanism-based inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human cytochrome P450 enzymes by the natural hepatotoxin safrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MDMA (3,4-methylenedioxymethamphetamine)-mediated distortion of somatosensory signal transmission and neurotransmitter efflux in the ventral posterior medial thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MDMA modulates human sensorimotor cortical pathways during gentle touch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 14. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. bioivt.com [bioivt.com]
- 19. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes & Protocols: Synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the secondary alcohol, 1-(1,3-benzodioxol-5-yl)pentan-1-ol, through the reduction of its ketone precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one. The benzodioxole moiety is a significant pharmacophore in medicinal chemistry, making the synthesis of its derivatives a key focus in research.[1] The ketone precursor is a known intermediate in the synthesis of compounds such as methylenedioxypyrovalerone (MDPV).[1][2][3] This guide outlines three common and effective reduction methodologies: sodium borohydride reduction, lithium aluminum hydride reduction, and catalytic hydrogenation. Quantitative data is summarized for easy comparison, and detailed, step-by-step protocols are provided for researchers, scientists, and professionals in drug development.
Overview of Synthetic Pathways
The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[4] For the reduction of an aryl alkyl ketone like 1-(1,3-benzodioxol-5-yl)pentan-1-one, several reliable methods are available. The choice of method often depends on factors such as scale, desired selectivity, available equipment, and safety considerations.
-
Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions (H⁻) for reducing carbonyl groups.[5] NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol.[6][7] In contrast, LiAlH₄ is a much stronger reducing agent capable of reducing a wider range of functional groups but requires anhydrous aprotic solvents (e.g., THF, diethyl ether) and a more cautious workup procedure.[5][8]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), to reduce the ketone.[9][10] It is a clean and efficient method, often favored in industrial applications for its atom economy, though it requires specialized equipment for handling hydrogen gas.[11]
-
Transfer Hydrogenation: This technique offers a safer alternative to using gaseous hydrogen. It involves transferring hydrogen from a donor molecule (e.g., isopropanol, formic acid) to the ketone, mediated by a transition metal catalyst.[4][12]
Comparison of Reduction Methods
The following table summarizes the key parameters and typical outcomes for the selected reduction methods applicable to 1-(1,3-benzodioxol-5-yl)pentan-1-one.
| Method | Reagents & Catalyst | Solvent | Temperature | Typical Yield | Key Considerations & Safety |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to Room Temp | >90% | Mild and selective for aldehydes/ketones.[7] Generates flammable hydrogen gas upon contact with acid. Standard laboratory setup is sufficient. |
| Lithium Aluminum Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | 0 °C to Reflux | >95% | Highly reactive and non-selective; reduces esters, amides, etc.[5][13] Reacts violently with water. Requires strictly anhydrous conditions and careful quenching.[8] |
| Catalytic Hydrogenation | Hydrogen Gas (H₂), 10% Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Room Temp | >95% | Highly efficient and clean.[11] Requires specialized pressure equipment. The Pd/C catalyst can be pyrophoric. Risk of hydrogen explosion.[10] |
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of this compound is illustrated below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Sodium Borohydride Reduction
This protocol is based on standard procedures for the reduction of aryl ketones.[14][15][16]
Materials:
-
1-(1,3-Benzodioxol-5-yl)pentan-1-one (1.0 g, 4.85 mmol)
-
Sodium borohydride (NaBH₄) (0.275 g, 7.28 mmol, 1.5 eq)
-
Methanol (25 mL)
-
Deionized water (50 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one in 25 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the sodium borohydride in small portions over 15 minutes. Vigorous gas evolution (H₂) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.[14][15]
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water. Acidify the mixture to pH ~2 with 1 M HCl to neutralize excess NaBH₄ and hydrolyze the borate ester complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 25 mL) followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.[14]
Protocol 2: Lithium Aluminum Hydride Reduction
This protocol is adapted from general procedures for LiAlH₄ reductions and requires strict anhydrous conditions.[5][8]
Materials:
-
1-(1,3-Benzodioxol-5-yl)pentan-1-one (1.0 g, 4.85 mmol)
-
Lithium aluminum hydride (LiAlH₄) (0.11 g, 2.91 mmol, 0.6 eq)
-
Anhydrous tetrahydrofuran (THF) (30 mL)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask (100 mL), dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Assemble a dry 100 mL three-neck flask equipped with a stir bar, condenser, and nitrogen inlet. Add LiAlH₄ to the flask under a nitrogen atmosphere. Add 15 mL of anhydrous THF to create a suspension.
-
Substrate Addition: Dissolve the ketone in 15 mL of anhydrous THF and add it to a dropping funnel. Add the ketone solution dropwise to the LiAlH₄ suspension at 0 °C over 30 minutes.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
-
0.11 mL of water
-
0.11 mL of 15% NaOH solution
-
0.33 mL of water
-
-
Filtration: A granular precipitate should form. Stir the mixture for an additional 30 minutes, then filter the solid salts through a pad of Celite. Wash the solid cake with additional THF.
-
Drying and Concentration: Combine the filtrate and washings. Dry the organic solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the product.
-
Purification: If necessary, purify the product by flash column chromatography or recrystallization.
Protocol 3: Catalytic Hydrogenation
This protocol describes a standard lab-scale hydrogenation using a hydrogen balloon.[9][11]
Materials:
-
1-(1,3-Benzodioxol-5-yl)pentan-1-one (1.0 g, 4.85 mmol)
-
10% Palladium on carbon (Pd/C) (50 mg, ~5 mol%)
-
Ethanol (30 mL)
-
Hydrogen gas (H₂) balloon
-
Two-neck round-bottom flask (100 mL), vacuum adapter, magnetic stirrer
-
Celite
Procedure:
-
Reaction Setup: Add the ketone and ethanol to a 100 mL two-neck round-bottom flask with a stir bar.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. Note: Pd/C can be pyrophoric; do not add it to a dry flask and handle it away from flammable solvents.
-
Hydrogenation: Seal the flask, and with vigorous stirring, evacuate the flask and backfill with hydrogen from a balloon. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere.
-
Reaction: Leave the reaction to stir under the positive pressure of the hydrogen balloon at room temperature for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC. The reaction is complete when the starting material is no longer visible.
-
Filtration: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with a small amount of ethanol. Note: Do not allow the catalyst pad to dry, as it can ignite in air.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is often of high purity, but can be further purified by recrystallization if needed.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To verify the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of a broad alcohol hydroxyl stretch (~3300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To assess the purity of the solid product.
References
- 1. This compound | 5422-01-5 | Benchchem [benchchem.com]
- 2. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.2 Transfer Hydrogenation of Ketones to Alcohols - Art Boulevard [artboulevard.org]
- 13. researchgate.net [researchgate.net]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. rsc.org [rsc.org]
- 16. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols for the Quantification of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol. Due to the limited availability of direct analytical methods for this specific compound, the following protocols are based on established and validated methods for structurally similar compounds, particularly synthetic cathinones and other molecules containing the 1,3-benzodioxole moiety. The methodologies described include Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These proposed methods are intended to serve as a robust starting point for the development and validation of quantitative assays for this compound in various matrices.
Introduction
This compound is a secondary alcohol containing the 1,3-benzodioxole functional group, a structure present in numerous psychoactive compounds. Accurate and precise quantification of this analyte is crucial for research, forensic analysis, and pharmaceutical development. This document outlines detailed protocols for three common analytical techniques, providing a comprehensive guide for researchers.
Quantitative Data Summary for Analogous Compounds
The following table summarizes typical quantitative parameters from validated methods for structurally related compounds, such as synthetic cathinones. These values can be used as a benchmark for the expected performance of the proposed methods for this compound.
| Analytical Method | Analyte Class | Matrix | Linearity Range | LLOQ | Reference |
| GC-MS | Synthetic Cathinones | Blood | 10 - 800 ng/mL | 10 ng/mL | [1] |
| LC-MS/MS | Synthetic Cathinones | Urine | 0.5 - 100 ng/mL | 0.5 ng/mL | |
| LC-MS/MS | Synthetic Cathinones | Blood | 0.25 - 25 ng/mL | 0.25 ng/mL | [2] |
| HPLC-UV | Safrole | Herbal Products | 3 - 200 µg/mL | 3 µg/mL | [3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Secondary alcohols can exhibit poor peak shape and thermal instability in GC systems. Derivatization is therefore recommended to improve volatility and chromatographic performance.[4][5][6][7] Acylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) is a common and effective strategy.[5]
3.1.1. Sample Preparation and Derivatization
-
Standard and Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution. For unknown samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
Solvent Evaporation: Transfer 100 µL of the standard or extracted sample into a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of MSTFA to the dried residue. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.
3.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan.
-
Proposed SIM ions for TMS-derivative: To be determined empirically, but likely fragments would include the molecular ion and characteristic fragments from the benzodioxole ring and the silylated pentanol chain.
-
3.1.3. GC-MS Workflow Diagram
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the analysis of polar compounds in complex matrices, often without the need for derivatization.[8][9]
3.2.1. Sample Preparation
-
Standard and Sample Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Prepare calibration standards by serial dilution in the mobile phase.
-
Protein Precipitation (for biological matrices): To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Injection: Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.
3.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95-5% B
-
4.0-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions: To be determined by infusing a standard solution. The precursor ion will likely be the protonated molecule [M+H]+. Product ions will result from fragmentation of the pentanol side chain and the benzodioxole ring.
-
3.2.3. LC-MS/MS Workflow Diagram
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cost-effective method for the quantification of compounds with a suitable chromophore, such as the 1,3-benzodioxole ring system.
3.3.1. Sample Preparation
-
Standard and Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare calibration standards by serial dilution in the mobile phase.
-
Extraction: For complex samples, perform LLE or SPE to clean up the sample and concentrate the analyte.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection.
3.3.2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: The benzodioxole moiety typically has a UV absorbance maximum around 285-290 nm. Scan for the optimal wavelength using a standard solution.
Potential Metabolic Pathways
Compounds containing the methylenedioxyphenyl group are known to interact with cytochrome P450 (CYP) enzymes.[10] The primary mechanism involves the formation of a reactive carbene intermediate that binds to the heme iron of the CYP enzyme, leading to mechanism-based inhibition.[10] This interaction is significant in drug development as it can lead to drug-drug interactions.
Conclusion
The analytical methods proposed in these application notes provide a comprehensive framework for the quantification of this compound. While these protocols are based on sound analytical principles and data from analogous compounds, it is imperative that any method be fully validated for its intended purpose, including assessments of selectivity, linearity, accuracy, precision, limit of detection, and limit of quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. unodc.org [unodc.org]
- 3. matilda.science [matilda.science]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(1,3-Benzodioxol-5-yl)pentan-1-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential therapeutic applications of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol and its derivatives in medicinal chemistry. The information is curated for researchers and professionals in drug discovery and development.
Introduction
This compound is a secondary alcohol featuring a 1,3-benzodioxole moiety. This structural feature is a well-established pharmacophore present in numerous biologically active compounds, suggesting a broad potential for therapeutic applications. The primary precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, is a known intermediate in the synthesis of psychoactive substances, highlighting the potential for this chemical scaffold to interact with biological targets in the central nervous system (CNS). This document outlines potential applications in CNS disorders, oncology, and cardiovascular disease, based on the activities of structurally related compounds.
Potential Therapeutic Applications
Central Nervous System (CNS) Disorders
The structural similarity of the precursor ketone of this compound to cathinone derivatives, such as Methylenedioxypyrovalerone (MDPV), suggests that this scaffold may exhibit activity as a monoamine transporter inhibitor. MDPV is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Derivatives of this compound could be investigated as potential therapeutic agents for CNS disorders where modulation of dopamine and norepinephrine levels is beneficial, such as ADHD and depression.
Quantitative Data for Structurally Related CNS-Active Compounds:
| Compound | Target | IC50 (nM) | Assay System |
| MDPV | Dopamine Transporter (DAT) | 4.1 | Rat brain synaptosomes |
| MDPV | Norepinephrine Transporter (NET) | 26 | Rat brain synaptosomes |
| MDPV | Serotonin Transporter (SERT) | 3,349 | Rat brain synaptosomes |
Anticancer Applications
The 1,3-benzodioxole moiety is present in several natural and synthetic compounds with demonstrated anticancer activity. For instance, noscapine, an opium alkaloid containing a 1,3-benzodioxole group, and its derivatives have been shown to possess anti-mitotic properties.[3] This suggests that derivatives of this compound could be explored for their potential as novel anticancer agents. Research on other 1,3-benzodioxole derivatives has also indicated cytotoxic activity against various human tumor cell lines.[4]
Quantitative Data for Structurally Related Anticancer Compounds:
| Compound | Cell Line | EC50 (µM) |
| Deuterated Noscapine Derivative (14e) | Breast Cancer (MCF-7) | 1.50 |
| Dioxino-containing Noscapine Analogue (20) | Breast Cancer (MCF-7) | 0.73 |
Cardiovascular Diseases
Recent studies have identified benzodioxole analogs as potent activators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), a key regulator of cardiac muscle contractility.[5][6] Impaired SERCA2a function is a hallmark of heart failure. Small molecule activators of SERCA2a are therefore of significant interest as potential therapeutics for this condition. The benzodioxole scaffold in this compound makes its derivatives promising candidates for the development of novel SERCA2a activators.
Quantitative Data for Structurally Related SERCA2a Activators:
| Compound Class | Target | EC50 (µM) | Effect |
| Benzodioxole Analogs | SERCA2a | 0.7 - 9 | ~57% increase in ATPase activity |
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one, to the target secondary alcohol.
Materials:
-
1-(1,3-benzodioxol-5-yl)pentan-1-one
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of this compound derivatives on a cancer cell line.[7]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Proposed mechanism of action for CNS-active derivatives.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
References
- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 3. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro anticancer activity assay [bio-protocol.org]
Application Notes and Protocols: 1-(1,3-Benzodioxol-5-yl)pentan-1-ol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol as a versatile chemical intermediate in the development of biologically active molecules. The protocols detailed below are intended to serve as a foundational guide for the synthesis of this intermediate and its subsequent derivatization.
Introduction
The 1,3-benzodioxole moiety is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] this compound serves as a key building block for accessing a variety of derivatives, including analogs of the antiepileptic drug stiripentol and other compounds with potential applications in neuroscience and agriculture. Its precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, is a known intermediate in the synthesis of psychoactive substances such as methylenedioxypyrovalerone (MDPV), highlighting the importance of this chemical family in drug discovery and development.[1]
Data Presentation
Table 1: Physicochemical Properties of 1-(1,3-Benzodioxol-5-yl)pentan-1-one
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molar Mass | 206.23 g/mol | [2] |
| Appearance | Pale yellow oil | |
| Boiling Point | 332.6 °C at 760 mmHg | |
| Density | 1.135 g/cm³ |
Table 2: Reaction Parameters for the Synthesis of Stiripentol Analogs
| Precursor | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one | NaBH₄ | Methanol | 0 °C to RT | 18 h | 87% | [3] |
| 3-Nitroacetophenone | NaBH₄ | Ethanol | Room Temp. | - | - | [4] |
| 9H-Fluoren-9-one | NaBH₄ | Methanol | 0 °C | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ketone Reduction
This protocol is adapted from the synthesis of stiripentol and outlines the reduction of 1-(1,3-benzodioxol-5-yl)pentan-1-one.[3]
Materials:
-
1-(1,3-benzodioxol-5-yl)pentan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one (10.0 g, 48.5 mmol) in anhydrous methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add sodium borohydride (1.84 g, 48.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour and then allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to obtain this compound as a colorless oil.
Protocol 2: Utilization of this compound in a Grignard Reaction
This protocol provides a general method for the alkylation of the carbonyl carbon precursor via a Grignard reaction to form a tertiary alcohol.
Materials:
-
1-(1,3-benzodioxol-5-yl)pentan-1-one (precursor to the alcohol intermediate)
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation)
-
Saturated ammonium chloride solution
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Heating mantle
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.3 g, 54 mmol) and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of ethyl bromide (5.9 g, 54 mmol) in anhydrous diethyl ether (20 mL).
-
Add a small amount of the ethyl bromide solution to the magnesium and gently heat to initiate the reaction (disappearance of the iodine color).
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of 1-(1,3-benzodioxol-5-yl)pentan-1-one (10.0 g, 48.5 mmol) in anhydrous diethyl ether (50 mL) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution (50 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the tertiary alcohol.
Mandatory Visualizations
Caption: Synthetic workflow for this compound and its derivatization.
Caption: Mechanism of action for MDPV-like benzodioxole derivatives on neurotransmitter transporters.
Caption: Auxin signaling pathway modulation by benzodioxole-based agonists.
References
Application Notes and Protocols for X-ray Crystallography of Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the single-crystal X-ray diffraction analysis of benzodioxole derivatives. It is intended to guide researchers through the process of crystal growth, data collection, structure solution, and refinement, ultimately enabling the determination of the three-dimensional atomic structure of these compounds. Such structural information is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
Introduction
1,3-Benzodioxole and its derivatives are a class of organic compounds present in a variety of natural products and synthetic molecules of significant biological and therapeutic interest.[1] They are recognized for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. X-ray crystallography is the most definitive method for elucidating the precise three-dimensional arrangement of atoms within a molecule, providing invaluable insights into its stereochemistry, conformation, and intermolecular interactions. This atomic-level understanding is fundamental in drug discovery and development for optimizing lead compounds and understanding their binding mechanisms to biological targets.[2][3]
Experimental Protocols
Synthesis and Crystallization of Benzodioxole Derivatives
The initial and often most challenging step in X-ray crystallography is obtaining high-quality single crystals. The synthesis of benzodioxole derivatives can be achieved through various established organic chemistry methods. Following synthesis and purification, the crucial step of crystallization is performed.
General Crystallization Protocol:
A common and effective method for growing single crystals of organic molecules is slow evaporation from a suitable solvent or solvent mixture.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble. A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane, and their mixtures) is recommended to find optimal conditions.
-
Sample Preparation: Dissolve the purified benzodioxole derivative in a minimal amount of the selected solvent or solvent mixture in a clean vial. Gentle heating may be applied to facilitate dissolution.
-
Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Alternatively, the vial can be placed in a larger, sealed container with a small amount of a more volatile anti-solvent, which will slowly diffuse into the vial containing the compound solution.
-
Incubation: Allow the vial to stand undisturbed at a constant temperature (e.g., room temperature or in a cold room) for several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed (typically with dimensions of at least 0.1 mm in all directions), they should be carefully harvested using a cryo-loop.
For example, white crystals of (±)-3-[(benzo[d][4][5]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one suitable for X-ray diffraction were grown by slow evaporation from an ethanol solution at ambient temperature.[6] Similarly, single crystals of (E)-benzo[d][4][5]dioxole-5-carbaldehyde oxime were obtained by recrystallization from an ethanol solution.[7]
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray diffraction data collection.
Data Collection Protocol:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a cryo-loop, which is then placed on the goniometer head of the diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.
-
Diffractometer Setup: The data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A complete dataset is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots. The integrated intensities are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Structure Solution and Refinement
The final step is to solve the crystal structure from the processed diffraction data and refine the atomic model.
Structure Solution and Refinement Protocol:
-
Structure Solution: The initial atomic model is obtained using direct methods or Patterson methods, typically with software such as SHELXT or SIR. These programs use the diffraction intensities to determine the positions of the atoms in the unit cell.
-
Structure Refinement: The initial model is then refined against the experimental diffraction data using full-matrix least-squares methods with software like SHELXL or Olex2. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Model Validation: The final refined structure is validated using tools such as PLATON or the validation tools within the refinement software. This involves checking for geometric consistency, analyzing the distribution of electron density, and ensuring that the final model is chemically reasonable.
Data Presentation
The following table summarizes the crystallographic data for a selection of benzodioxole derivatives, providing a clear comparison of their structural parameters.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor (%) | Ref. |
| (±)-3-[(benzo[d][4][5]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one | C₂₀H₂₁NO₆S | Monoclinic | P2₁/c | 15.3098(11) | 14.3677(12) | 8.6546(3) | 97.429(4) | 1887.7(2) | 4 | 4.9 | [6][8] |
| (E)-benzo[d][4][5]dioxole-5-carbaldehyde oxime | C₈H₇NO₃ | Triclinic | P-1 | 7.8289(3) | 8.3563(3) | 12.3371(5) | 81.393(1) | 771.69(5) | 4 | - | [7] |
| 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one | C₁₃H₁₂N₂O₃ | Monoclinic | P2₁/n | 7.3322(5) | 8.0341(5) | 19.4479(14) | 95.775(2) | 1139.82(13) | 4 | 5.33 | [9] |
| (Z)-3-(1,3-benzodioxol-5-yl)-3-chloro-1-[2,4-di(benzyloxy)-6-hydroxyphenyl]-2-propen-1-one | C₃₀H₂₃ClO₆ | Orthorhombic | P2₁2₁2₁ | 17.17(1) | 19.346(4) | 14.525(4) | 90 | 4824.8 | - | - | [2] |
Mandatory Visualization
Signaling Pathway of Benzodioxole Derivatives as Auxin Receptor Agonists
Certain benzodioxole derivatives have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1). Auxin is a critical plant hormone that regulates various aspects of plant growth and development. The canonical auxin signaling pathway involves the TIR1/AFB F-box proteins, Aux/IAA transcriptional repressors, and ARF (Auxin Response Factor) transcription factors.[4][10][11]
Caption: Auxin signaling pathway initiated by the binding of an agonist.
Experimental Workflow for X-ray Crystallography
The overall workflow for determining the crystal structure of a benzodioxole derivative is a sequential process from synthesis to final structure validation.
Caption: Experimental workflow for X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
- 4. researchgate.net [researchgate.net]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Crystal structure of (±)-3-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of (E)-benzo[d][1,3]dioxole-5-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
Use of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol in developing nervous system stimulants
Based on a comprehensive review of scientific and regulatory information, providing detailed application notes and protocols for the use of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol in the development of nervous system stimulants is not feasible. This determination is based on the compound's close structural relationship to controlled psychoactive substances and its potential use as a precursor in the synthesis of illicit drugs.
Structural Relationship to Controlled Substances:
The core chemical structure of this compound contains a 1,3-benzodioxole moiety. This functional group is a key feature of a large class of psychoactive compounds known as substituted methylenedioxyphenethylamines (MDxx), which includes well-known nervous system stimulants such as MDMA (3,4-methylenedioxy-N-methylamphetamine), MDA (3,4-methylenedioxyamphetamine), and MDEA (3,4-methylenedioxy-N-ethylamphetamine).[1][2][3] These substances are recognized for their entactogenic, psychedelic, and stimulant properties and are classified as controlled substances in many jurisdictions.
Precursor to Psychoactive Compounds:
Research has identified the immediate precursor to the requested compound, 1-(1,3-benzodioxol-5-yl)pentan-1-one, as an intermediate in the synthesis of methylenedioxypyrovalerone (MDPV).[4][5] MDPV is a potent psychostimulant with cocaine-like effects and is a controlled substance.[6] The conversion of the ketone precursor to the alcohol requested is a standard chemical reduction, highlighting the direct synthetic link.
Furthermore, a closely related compound, Dipentylone (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)pentan-1-one), is a synthetic cathinone with psychostimulant effects.[7] The World Health Organization has recommended Dipentylone for international control under Schedule II of the Convention on Psychotropic Substances of 1971.[7] The U.S. Drug Enforcement Administration also lists Dipentylone as a controlled substance.[8]
Lack of Legitimate Application in Stimulant Development:
There is no readily available scientific literature that describes a legitimate, therapeutic application for this compound in the development of nervous system stimulants for recognized medical purposes. The primary association of this chemical family is with recreational designer drugs and substances of abuse.
Given the substantial evidence pointing to the use of closely related compounds as illicit nervous system stimulants and the role of its immediate precursor in the synthesis of a controlled substance, providing detailed protocols for its use in this context would be irresponsible and could facilitate the production of dangerous and illegal substances. Therefore, this request cannot be fulfilled.
References
- 1. Substituted methylenedioxyphenethylamine [en.wikipedia-on-ipfs.org]
- 2. 3,4-Methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]
- 3. Substituted methylenedioxyphenethylamine [medbox.iiab.me]
- 4. This compound | 5422-01-5 | Benchchem [benchchem.com]
- 5. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Report on the risk assessment of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one in the framework of the Council Decision on new psychoactive substances. - Drugs and Alcohol [drugsandalcohol.ie]
- 7. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
Experimental protocol for reduction of 1-(1,3-benzodioxol-5-yl)pentan-1-one
Application Notes and Protocols for the Reduction of Aromatic Ketones
Disclaimer: The following information is intended for educational and research purposes only, to be used by qualified professionals in appropriate laboratory settings. The reduction of certain chemical compounds may be subject to legal and regulatory restrictions. It is the user's responsibility to ensure compliance with all applicable laws and regulations.
Introduction to Ketone Reduction in Organic Synthesis
The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry, crucial for the synthesis of a wide array of molecules, including active pharmaceutical ingredients (APIs). Aromatic ketones, in particular, are common intermediates in medicinal chemistry. The selection of an appropriate reducing agent and reaction conditions is paramount to achieving high yield and selectivity, while minimizing side products. This document provides an overview of common methodologies for the reduction of aromatic ketones and a generalized experimental protocol.
Comparison of Common Reducing Agents for Ketones
The choice of reducing agent depends on factors such as the substrate's reactivity, the presence of other functional groups, and desired stereoselectivity. Below is a comparison of several common reducing agents used for the reduction of ketones.
| Reducing Agent | Formula | Typical Solvents | Relative Reactivity | Notes |
| Sodium Borohydride | NaBH₄ | Alcohols (MeOH, EtOH), THF, H₂O | Mild | Selective for aldehydes and ketones. Generally does not reduce esters, amides, or carboxylic acids. |
| Lithium Aluminum Hydride | LiAlH₄ | Ethers (Et₂O, THF) | Strong | Reduces a wide range of functional groups including esters, amides, and carboxylic acids. Highly reactive with protic solvents. |
| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane, THF | Strong | Can be used for the partial reduction of esters to aldehydes at low temperatures. |
| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd, Pt, Ni) | Alcohols, EtOAc, Acetic Acid | Varies | Conditions can be tuned for selectivity. Can also reduce alkenes, alkynes, and nitro groups. |
Generalized Experimental Protocol for the Reduction of an Aromatic Ketone using Sodium Borohydride
This protocol describes a general procedure for the reduction of an aromatic ketone to the corresponding secondary alcohol using sodium borohydride.
Materials:
-
Aromatic ketone (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing the aromatic ketone (1.0 eq), add methanol to dissolve the starting material. Place the flask in an ice bath and begin stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Acidification: Carefully add 1 M HCl to neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization, if necessary.
Caption: Workflow for a generalized ketone reduction experiment.
Mechanism of Ketone Reduction by Sodium Borohydride
The reduction of a ketone by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (e.g., methanol) to yield the secondary alcohol.
Caption: Simplified mechanism of ketone reduction by a hydride reagent.
Application Notes & Protocols: Techniques for Synthesizing Novel Benzodioxole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3-benzodioxole (also known as methylenedioxyphenyl) moiety is a significant structural motif found in numerous natural products and synthetic compounds with a broad range of biological activities.[1][2] Its presence is crucial for the therapeutic effects of various agents, including anti-inflammatory, anticancer, antihypertensive, and antioxidant compounds.[1] In medicinal chemistry, the 1,3-benzodioxole ring system serves as a versatile scaffold and a key pharmacophore in drug design, contributing to enhanced efficacy and modified metabolic pathways.[2][3] This document provides detailed protocols for several key synthetic techniques used to generate novel benzodioxole derivatives, presents quantitative data in structured tables, and illustrates relevant workflows and pathways.
Technique 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura coupling is a robust and versatile cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organohalide. This method is exceptionally valuable in medicinal chemistry for synthesizing biaryl compounds or introducing diverse aromatic and heterocyclic substituents onto the benzodioxole core. The protocol below describes the synthesis of 1,2,3-triazole-containing benzodioxole derivatives, where a variety of aryl and heteroaryl groups are introduced in the final step via a Suzuki-Miyaura reaction.[1]
Experimental Protocol: Synthesis of 1-((6-Aryl-benzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazoles [1]
This synthesis is a multi-step process beginning with (6-bromobenzo[d][4][5]dioxol-5-yl)methanol.
Step 1: Synthesis of 5-bromo-6-(bromomethyl)benzo[d][4][5]dioxole (Compound 2)
-
To a solution of (6-bromobenzo[d][4][5]dioxol-5-yl)methanol (1) in dichloromethane (DCM), add triphenylphosphine (PPh3) and carbon tetrabromide (CBr4).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography to yield the product.
Step 2: Synthesis of 5-(azidomethyl)-6-bromobenzo[d][4][5]dioxole (Compound 3)
-
Dissolve 5-bromo-6-(bromomethyl)benzo[d][4][5]dioxole (2) in dry methanol (MeOH).
-
Add sodium azide (NaN3) to the solution.
-
Stir the reaction mixture.
-
After the reaction is complete, remove the solvent and extract the product. Purify as needed.
Step 3: Huisgen 1,3-dipolar cycloaddition to form 1-((6-bromobenzo[d][4][5]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (Compound 4)
-
In a dry round-bottom flask purged with N2, dissolve 5-(azidomethyl)-6-bromobenzo[d][4][5]dioxole (3) and phenylacetylene in anhydrous acetonitrile (MeCN).[1]
-
Add Copper(I) iodide (CuI) as a catalyst.
-
Stir the mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction mixture and purify the crude product by column chromatography to obtain the 1,4-regioisomer.[1]
Step 4: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the triazole derivative (4), the respective arylboronic acid (5a-s), Palladium(II) chloride bis(triphenylphosphine) [PdCl2(PPh3)2] as the catalyst, triphenylphosphine (PPh3) as a ligand, and potassium carbonate (K2CO3) as the base.
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer.
-
Purify the final product (6a-s) by column chromatography.
Data Presentation:
Table 1: Yields of Substituted Benzodioxole Derivatives via Suzuki-Miyaura Coupling [1]
| Compound | Arylboronic Acid Used | Yield (%) |
|---|---|---|
| 6a | 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | 60 |
| 6e | Naphthalen-1-ylboronic acid | 81 |
| 6h | 4-(1H-benzo[d]imidazol-1-yl)phenylboronic acid | 47 |
| 6i | 2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | 60 |
| 6k | Benzo[b]thiophen-2-ylboronic acid | 89 |
| 6s | 5a,9a-dihydrothianthren-1-ylboronic acid | 53 |
Note: Yields are reported for the final Suzuki-Miyaura coupling step.
Visualization:
Caption: Synthetic workflow for novel benzodioxole derivatives via Suzuki-Miyaura coupling.
Technique 2: Amide Bond Formation via Coupling Reagents
Application Note: Amide bond formation is a cornerstone of medicinal chemistry. The synthesis of benzodioxole carboxamides has led to the discovery of compounds with potent biological activities, including potential antidiabetic and anticancer agents.[6] The protocol below details a general method for synthesizing N-substituted benzodioxole carboxamides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is widely applicable for coupling benzodioxole-containing carboxylic acids with various amines.
Experimental Protocol: General Synthesis of Benzodioxole Carboxamides [6]
-
In a clean, dry round-bottom flask, dissolve the starting carboxylic acid (e.g., 2-(benzo[d][4][5]dioxol-5-yl)acetic acid or benzo[d][4][5]dioxole-5-carboxylic acid) (1.0 eq) in dichloromethane (DCM).
-
Add DMAP (0.3 eq) to the solution and stir under an argon atmosphere.
-
After 5-10 minutes, add the coupling reagent, EDCI (1.3 eq).
-
Allow the mixture to incubate for 30 minutes to activate the carboxylic acid.
-
Add the corresponding aniline derivative (1.0 eq) to the reaction mixture.
-
Stir the reaction for 48 hours at room temperature, monitoring progress by TLC.
-
Upon completion, perform an appropriate aqueous workup and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting crude product by column chromatography to yield the final benzodioxole carboxamide derivative.
Data Presentation:
Table 2: In Vitro α-Amylase Inhibition by Synthesized Benzodioxole Carboxamides [6]
| Compound | Structure | IC50 (µM) |
|---|---|---|
| IIa | N-phenylbenzo[d][4][5]dioxole-5-carboxamide | 0.85 |
| IIc | N-(4-chlorophenyl)benzo[d][4][5]dioxole-5-carboxamide | 0.68 |
| Acarbose | (Positive Control) | 38.25 |
Note: Lower IC50 values indicate higher inhibitory potency.
Visualization:
Caption: Computer-aided drug discovery and synthesis workflow for auxin receptor agonists.[4]
Technique 3: Friedel-Crafts Acylation for Keto-Benzodioxole Intermediates
Application Note: The Friedel-Crafts acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto an aromatic ring. In the context of benzodioxole chemistry, this reaction creates key keto-intermediates that can be further elaborated into a variety of derivatives. This method has been successfully employed to synthesize novel benzodioxole derivatives evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in inflammation and cancer research.[7] The protocol describes a Friedel-Crafts type reaction using phosphorus pentoxide as a dehydrating agent and catalyst to facilitate the acylation of a benzodioxole derivative with various benzoic acids.
Experimental Protocol: Synthesis of Ketoester Benzodioxole Derivatives [7]
-
To a stirred solution of methyl 2-(2H-1,3-benzodioxol-5-yl)acetate (Compound 2) (1.0 eq) in dichloromethane (DCM), add the desired benzoic acid derivative (1.3 eq).
-
Carefully add phosphorus pentoxide (P2O5) in excess to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 18 hours.
-
After the reaction period, cautiously quench the reaction by adding distilled water.
-
Extract the mixture twice with ethyl acetate.
-
Separate the combined organic layers and wash sequentially with 1 M NaOH, brine, and distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the desired ketoester (3a-3f).
Data Presentation:
Table 3: COX Inhibition Data for Synthesized Benzodioxole Derivatives [7]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|---|
| 3b | 1.12 | 1.30 | 1.16 |
| 4d | 33.70 | 18.63 | 0.55 |
| 4f | 0.73 | 2.10 | 2.88 |
| Ketoprofen | 0.54 | 2.75 | 5.09 |
Note: The selectivity index indicates the compound's preference for inhibiting one COX isoform over the other.
Visualization:
Caption: Action mechanism of a benzodioxole agonist on the TIR1 auxin receptor.[4]
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model [mdpi.com]
- 7. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Grignard reaction between piperonal (1,3-benzodioxole-5-carbaldehyde) and a butylmagnesium halide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. | - Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). - Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). - Activate the magnesium turnings before the reaction (e.g., with a small crystal of iodine or 1,2-dibromoethane). |
| 2. Impure Starting Materials: Piperonal or the butyl halide may contain impurities that interfere with the reaction. | - Purify piperonal by recrystallization. - Distill the butyl halide before use. | |
| 3. Incorrect Reaction Temperature: The Grignard reaction is exothermic. If the temperature is too high, side reactions may occur. If it is too low, the reaction may not initiate or proceed to completion. | - Maintain the reaction temperature between 0 °C and room temperature during the addition of piperonal. - Use an ice bath to control the initial exothermic reaction. | |
| 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | - After the addition of piperonal, allow the reaction to stir at room temperature for at least 1-2 hours or monitor by TLC until the starting material is consumed. | |
| Formation of Significant Byproducts | 1. Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide to form octane. | - Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| 2. Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde, leading to the recovery of starting material after workup. | - This is less common with aldehydes than ketones but can be minimized by using aprotic solvents and maintaining a low reaction temperature. | |
| 3. Over-addition of Grignard Reagent: This is more of a concern when an ester is the starting material, but a large excess can complicate purification. | - Use a moderate excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). | |
| Difficult Purification | 1. Emulsion during Workup: The magnesium salts formed during the workup can lead to the formation of a stable emulsion. | - Add a saturated aqueous solution of ammonium chloride (NH₄Cl) during the workup to break up the emulsion. - Dilute the reaction mixture with more organic solvent. |
| 2. Co-eluting Impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this Grignard synthesis?
A1: The most critical factor is the rigorous exclusion of water and atmospheric oxygen from the reaction system. Grignard reagents are extremely reactive towards protic sources, which will quench the reagent and reduce the yield. All glassware must be thoroughly dried, and anhydrous solvents must be used.
Q2: Can I use a different solvent instead of diethyl ether or THF?
A2: While diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions due to their ability to solvate and stabilize the Grignard reagent, other aprotic ethereal solvents can be used. However, the choice of solvent can affect the reaction rate and yield. It is recommended to use freshly distilled, anhydrous ether or THF for optimal results.
Q3: How can I confirm the formation of the Grignard reagent?
A3: The formation of the Grignard reagent is typically indicated by a change in the appearance of the reaction mixture, such as the disappearance of the metallic magnesium and the formation of a cloudy or colored solution. A gentle reflux of the solvent is also a common observation during the initial stages of the reaction. For a more quantitative assessment, a sample can be quenched with a known amount of iodine, followed by titration of the excess iodine.
Q4: What are the expected byproducts in this reaction?
A4: Common byproducts include octane (from the coupling of two butyl groups), and unreacted piperonal. If the reaction is not kept anhydrous, you will also form butane from the reaction of the Grignard reagent with water.
Q5: Is there an alternative method to synthesize this compound?
A5: Yes, an alternative route is the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure based on general Grignard reaction principles.
Materials:
-
Magnesium turnings
-
1-Bromobutane
-
Anhydrous diethyl ether
-
Piperonal (1,3-benzodioxole-5-carbaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a portion of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small amount of the 1-bromobutane solution to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the reaction.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Piperonal:
-
Dissolve piperonal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the piperonal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Protocol 2: Synthesis of this compound via Reduction of the Ketone
Materials:
-
1-(1,3-Benzodioxol-5-yl)pentan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 1-(1,3-Benzodioxol-5-yl)pentan-1-one (1.0 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Workup and Purification:
-
Carefully add deionized water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
If necessary, the product can be further purified by column chromatography.
-
Data Presentation
The following table provides hypothetical data to illustrate how reaction conditions can influence the yield of the Grignard synthesis of this compound.
| Entry | Solvent | Temperature (°C) | Equivalents of Grignard Reagent | Yield (%) |
| 1 | Diethyl Ether | 0 to RT | 1.1 | 75 |
| 2 | Diethyl Ether | RT | 1.1 | 68 |
| 3 | THF | 0 to RT | 1.1 | 82 |
| 4 | Diethyl Ether | 0 to RT | 1.5 | 78 |
| 5 | THF | 0 to RT | 1.5 | 85 |
Note: This data is illustrative and not based on a specific literature source for this exact reaction.
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Overcoming steric hindrance in benzodioxole derivative synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of benzodioxole derivatives, with a particular focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis to form the benzodioxole ring is giving low yields, especially with sterically bulky catechols or dihaloalkanes. What can I do to improve this?
A1: Low yields in Williamson ether synthesis for benzodioxoles, a reaction sensitive to steric hindrance, are a common issue.[1][2] Here are several strategies to troubleshoot this problem:
-
Choice of Base and Reaction Conditions: Ensure complete deprotonation of the catechol without promoting side reactions. While sodium hydride (NaH) or potassium hydride (KH) are effective, consider using milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) which can improve yields in sterically demanding cases.
-
Alternative Reagents: If using a dihaloalkane, its reactivity is crucial. Dihalomethanes can be less reactive.[1] Consider using reagents like diiodomethane or dibromomethane in combination with a suitable catalyst.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly enhance reaction rates and improve yields for the synthesis of 1,3-benzodioxole derivatives.[3] This method often requires shorter reaction times and can be more efficient for substrates that are sluggish under conventional heating.[3]
-
Catalyst Selection: For certain cyclization reactions, the choice of catalyst is critical. While not a direct Williamson ether synthesis, related cyclizations may benefit from catalysts that can tolerate steric bulk.
Q2: I am struggling with the selective reaction at one hydroxyl group of a substituted catechol due to steric hindrance from adjacent bulky groups. How can I achieve better selectivity?
A2: Achieving regioselectivity in the presence of steric hindrance is a significant challenge. Employing protecting group strategies is a common and effective solution.[4][5][6]
-
Orthogonal Protecting Groups: Utilize protecting groups that can be selectively introduced and removed under different conditions.[4] For instance, you could protect one hydroxyl group with a silyl ether (e.g., TBDMS) and the other with a benzyl ether. This allows you to deprotect one site for reaction while the other remains protected.
-
Bulky Protecting Groups: Introducing a bulky protecting group on one hydroxyl can sterically shield it, directing the reaction to the less hindered hydroxyl group.
Q3: Are there alternative synthetic routes to benzodioxole derivatives that are more tolerant of sterically hindered substrates?
A3: Yes, several alternative methods can be more effective than the traditional Williamson ether synthesis for sterically hindered substrates.
-
Suzuki-Miyaura Coupling: This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been successfully used to synthesize complex benzodioxole derivatives.[7] It offers a different approach that might circumvent the steric challenges of forming the dioxole ring itself.
-
Microwave-Assisted Green Synthesis: As mentioned earlier, microwave-assisted synthesis using a catalyst like polyphosphoric acid can be highly effective and is considered a green chemistry approach.[3] It has been shown to be successful with various substituted benzoic acids and catechols.[3]
-
Palladium-Catalyzed Cyclization: Certain palladium-catalyzed reactions can facilitate the cyclization to form the benzodioxole ring under milder conditions, which can be beneficial for sensitive or sterically crowded molecules.
Troubleshooting Workflow for Low-Yield Benzodioxole Synthesis
The following diagram outlines a logical workflow for troubleshooting low-yielding reactions in the synthesis of sterically hindered benzodioxole derivatives.
Caption: Troubleshooting decision tree for low-yield benzodioxole synthesis.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for different methods of benzodioxole synthesis, providing a comparative overview.
| Synthesis Method | Key Reagents/Catalyst | Substrate Example | Reaction Time | Yield (%) | Reference |
| Williamson Ether Synthesis | K2CO3, DMF | Catechol, Dichloromethane | 12 h | Moderate | General Knowledge |
| Microwave-Assisted | Polyphosphoric Acid | Catechol, Benzoic Acid | 30 sec | 80.2 | [3] |
| Microwave-Assisted | Polyphosphoric Acid | Catechol, 4-Chlorobenzoic Acid | 45 sec | 75.6 | [3] |
| Suzuki-Miyaura Coupling | PdCl2(PPh3)2, PPh3, K2CO3 | Aryl bromide with 1H-1,2,3-triazole and boronic acid derivatives | 24 h | 33-89 | [7] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Phenyl-1,3-benzodioxole [3]
This protocol describes a rapid and efficient synthesis of a benzodioxole derivative using microwave irradiation.
Materials:
-
Catechol
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Ethanol (70%) for recrystallization
Procedure:
-
In a microwave-safe vessel, mix catechol (1 equivalent) and benzoic acid (1 equivalent).
-
Add polyphosphoric acid, which acts as both a catalyst and a solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level for 30 seconds.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add water to the reaction mixture to quench the reaction and precipitate the product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from 70% ethanol to obtain pure 2-phenyl-1,3-benzodioxole.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, NMR).
Protocol 2: Synthesis of a 1,3-Benzodioxole Derivative via Suzuki-Miyaura Coupling [7]
This protocol outlines the synthesis of a more complex benzodioxole derivative using a Suzuki-Miyaura cross-coupling reaction. This multi-step synthesis is suitable for creating derivatives with diverse substitutions.
Materials:
-
1-((6-bromobenzo[d][8][9]dioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole (Aryl bromide)
-
Substituted boronic acid
-
PdCl2(PPh3)2 (catalyst)
-
PPh3 (ligand)
-
K2CO3 (base)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
To a reaction vessel, add the aryl bromide (1 equivalent), the substituted boronic acid (1.2 equivalents), PdCl2(PPh3)2 (0.03 equivalents), PPh3 (0.06 equivalents), and K2CO3 (2 equivalents).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (approximately 90 °C) and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired benzodioxole derivative.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting a synthetic strategy based on the degree of steric hindrance.
Caption: Synthetic strategy selection based on steric hindrance.
References
- 1. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for aldol condensation of benzodioxoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the aldol condensation of benzodioxoles (e.g., 1,3-benzodioxole-5-carbaldehyde or piperonal).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the aldol condensation of a benzodioxole derivative?
The aldol condensation of a benzodioxole derivative, such as piperonal, with a ketone is a Claisen-Schmidt condensation. In this reaction, an enolate is formed from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzodioxole aldehyde. The resulting β-hydroxy ketone can then undergo dehydration to form a conjugated α,β-unsaturated ketone, often called a chalcone.[1][2][3] Benzodioxole derivatives are ideal for this reaction as they lack α-hydrogens and thus cannot undergo self-condensation.[2][4]
Q2: What are the typical catalysts and reaction conditions for this condensation?
This reaction is most commonly catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol or methanol.[4][5][6] The reaction can often be performed at room temperature, although heating may be necessary to promote dehydration and ensure reaction completion.[1][7] Solvent-free conditions using solid NaOH have also been reported to give quantitative yields.[3]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials and the formation of the product.[5] In many cases, the product will precipitate out of the reaction mixture as a solid, providing a visual indication that the reaction is proceeding.[1][4][5]
Q4: What is the purpose of the acidic wash during the workup?
An acidic wash, for example with dilute acetic acid, is used to neutralize any remaining base catalyst (e.g., NaOH or KOH) in the crude product. This is followed by washing with a solvent like ethanol to remove any unreacted starting materials and other impurities.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials. | 1. Use a fresh solution of NaOH or KOH. 2. If no precipitate forms after the initial stirring time at room temperature, consider heating the reaction mixture.[1] Monitor the reaction by TLC. 3. Ensure the benzodioxole and ketone are pure. Distill liquid starting materials if necessary. |
| Oily product that does not solidify | 1. The product may have a low melting point or be impure. 2. Incomplete reaction. | 1. Try scratching the inside of the flask with a glass rod to induce crystallization. If an oil persists, stir vigorously until it solidifies.[4] 2. Ensure the reaction has gone to completion by extending the reaction time or heating. |
| Formation of multiple products (observed by TLC) | 1. The ketone used is unsymmetrical and can form different enolates. 2. Self-condensation of the ketone. | 1. This is a known challenge with unsymmetrical ketones. Consider using a milder base or more controlled reaction conditions to favor the formation of one regioisomer. 2. While the self-condensation of ketones is generally less favorable than the reaction with the more reactive aldehyde, it can occur.[8] Using the benzodioxole as the limiting reagent may not be ideal. A common strategy is to slowly add the enolizable ketone to a mixture of the benzodioxole and the base. |
| Product is difficult to purify by recrystallization | 1. The chosen recrystallization solvent is not suitable. 2. The crude product is highly impure. | 1. Test a range of solvents or solvent mixtures to find an appropriate one. 95% ethanol is a common choice for these types of products.[4][5] Methanol is also frequently used.[4] 2. If the product remains oily or impure after recrystallization, consider purification by column chromatography. |
| The final product is the β-hydroxy ketone instead of the α,β-unsaturated ketone | 1. Insufficient heating to promote dehydration. | 1. The elimination of water is often facilitated by heating.[7][8] If the aldol addition product is isolated, it can be dehydrated in a separate step by heating with a catalytic amount of acid or base. |
Experimental Protocols & Data
General Experimental Protocol for Aldol Condensation of Piperonal
A general procedure for the synthesis of a chalcone from piperonal (3,4-methylenedioxybenzaldehyde) and a ketone is as follows:
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Dissolve the piperonal and an equimolar amount of the ketone in 95% ethanol in a conical vial or round-bottom flask equipped with a magnetic stirrer.[5]
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Slowly add an aqueous solution of sodium hydroxide (e.g., 15 M) to the stirred mixture.[5]
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Continue stirring at room temperature. The reaction time can vary from 15 minutes to several hours.[1] The formation of a solid precipitate is a good indicator of product formation.[4][5]
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If no precipitate forms, or if the reaction is sluggish, gently heat the mixture.[1]
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Once the reaction is complete, cool the mixture in an ice bath and add ice-cold water to ensure full precipitation of the product.[4][5]
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Collect the crude product by vacuum filtration and wash it with cold water.[4][5]
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Further purify the product by recrystallization, typically from hot 95% ethanol or methanol.[4][5]
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Characterize the purified product by determining its melting point and acquiring spectroscopic data (e.g., IR and NMR).[5]
Table of Reaction Conditions and Yields
| Benzodioxole Derivative | Ketone | Catalyst (mol eq.) | Solvent | Temp. (°C) | Time | Yield (%) | M.P. (°C) |
| Piperonal | Acetophenone | NaOH (1.1) | Ethanol | RT | 2-3 h | ~90% | 121-122 |
| Piperonal | Cyclohexanone | NaOH (1.2) | Methanol | 50 | 4 h | ~85% | 138-140 |
| Piperonal | Acetone | KOH (2.5) | Ethanol/Water | RT | 30 min | ~92% | 108-110 |
Note: The data in this table is a synthesized representation from multiple sources and should be used as a guideline. Actual results may vary.
Visualizations
Mechanistic Pathway of Base-Catalyzed Aldol Condensation
Caption: Base-catalyzed aldol condensation mechanism.
Experimental Workflow for Aldol Condensation
References
- 1. amherst.edu [amherst.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. magritek.com [magritek.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stereoselective Synthesis of Chiral Benzodioxole Alcohols
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in the stereoselective synthesis of chiral benzodioxole alcohols. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction is resulting in low enantioselectivity (low ee). What are the common causes and how can I improve it?
A1: Low enantiomeric excess is a frequent challenge. The root cause often lies in the catalyst system, reaction conditions, or the substrate itself. Here’s a systematic approach to troubleshooting:
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Catalyst and Ligand Choice: The chiral ligand is paramount for inducing stereoselectivity. If you are using a metal-based catalyst, the choice of the chiral ligand, such as SEGPHOS or a BINOL-derived diol, is critical.[1][2] For organocatalyzed reactions, proline-derived catalysts have shown high efficiency.[3]
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Troubleshooting Steps:
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Screen Different Ligands: If one ligand provides poor selectivity, test a panel of related ligands with different steric or electronic properties. For example, derivatives of SEGPHOS like DM-SEGPHOS or DTBM-SEGPHOS can offer improved results.[1]
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Verify Catalyst Purity and Integrity: Ensure the catalyst and ligand are pure and have not degraded. Impurities can significantly impact stereoselectivity.
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Consider a Different Catalytic System: If a particular metal-catalyst system is failing, an alternative approach like enzyme-catalyzed reduction using ketoreductases (KREDs) or organocatalysis might be more successful.[3][4]
-
-
-
Reaction Conditions: Temperature, solvent, and concentration are key parameters that influence the transition state energies of the stereoisomeric products.
-
Troubleshooting Steps:
-
Optimize Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the lower-energy transition state.
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect selectivity. Test a range of aprotic and protic solvents.
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Adjust Concentration: Changes in substrate or catalyst concentration can influence reaction kinetics and selectivity.
-
-
-
Substrate Effects: The structure of the benzodioxole-containing substrate can present steric or electronic challenges for the chiral catalyst.
-
Troubleshooting Steps:
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Modify the Substrate: If possible, temporarily modifying a functional group on the substrate can improve its fit within the catalyst's chiral pocket.
-
-
Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation can be due to several factors, including lack of chemoselectivity, catalyst decomposition, or subsequent reactions of the desired product.
-
Common Side Reactions:
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Over-reduction/oxidation: In redox reactions, the desired alcohol could be further reduced, or the starting material could undergo undesired oxidation.
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Racemization: The chiral product may racemize under the reaction conditions, especially if the temperature is too high or if acidic/basic impurities are present.[5]
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Decomposition: The benzodioxole moiety or other functional groups might be sensitive to the reaction conditions, leading to decomposition.
-
-
Mitigation Strategies:
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Use Milder Reagents: Employing milder reducing or oxidizing agents can improve chemoselectivity.
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Control Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) to quench it once the starting material is consumed, preventing further reactions of the product.
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Buffer the Reaction: If your product is sensitive to pH changes, adding a non-interfering buffer can prevent degradation.
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Purify Reagents: Ensure all reagents and solvents are pure and free from contaminants that could catalyze side reactions.
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Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing chiral 1,3-diols with a benzodioxole moiety?
A1: Key methods focus on the enantioselective catalytic reduction of 1,3-hydroxy ketones or asymmetric aldol reactions followed by a reduction step.[3] A powerful strategy involves a two-step asymmetric reaction: first, an asymmetric aldol reaction to form a chiral 1,3-keto alcohol, followed by an asymmetric reduction to create the second stereocenter, yielding the chiral 1,3-diol with high enantiomeric purity.[3]
Q2: Which catalysts are commonly used for the asymmetric reduction of ketones to produce chiral benzodioxole alcohols?
A2: Several classes of catalysts are effective:
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Oxazaborolidine Catalysts: Corey-Bakshi-Shibata (CBS) catalysts are well-known for the highly enantioselective reduction of ketones.[3]
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Transition Metal Catalysts: Ruthenium complexes with chiral ligands like SEGPHOS or BINAP are widely used in asymmetric hydrogenation.[1] The narrower dihedral angle of SEGPHOS compared to BINAP has been shown to increase both enantioselectivity and activity.[1]
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Enzymes: Ketoreductases (KREDs) are increasingly used in industrial settings for their exceptional stereoselectivity under mild conditions.[4]
Q3: How is the enantiomeric excess (ee) of the final product typically determined?
A3: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC).[3] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.
Q4: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to the synthesis of chiral benzodioxole alcohols?
A4: Dynamic Kinetic Resolution (DKR) is a powerful technique used to convert a racemic mixture of chiral alcohols into a single enantiomer with a theoretical yield of 100%.[5] It combines a rapid, continuous in-situ racemization of the less reactive enantiomer with a highly selective kinetic resolution step, typically an enzyme-catalyzed acylation.[5][6] For this to be successful, an efficient racemization catalyst (e.g., a Ru-complex) that is compatible with the resolving enzyme (e.g., a lipase) must be available.[5][7]
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis (Note: This table is a representative summary based on typical outcomes described in the literature. Actual results will vary based on specific substrates and conditions.)
| Catalytic System | Typical Substrate | Chiral Ligand/Catalyst | Typical ee (%) | Advantages | Common Challenges |
| Asymmetric Hydrogenation | Prochiral Ketones | Ru-SEGPHOS | >95 | High activity, broad substrate scope | Requires high-pressure H₂, catalyst cost |
| Asymmetric Reduction | Prochiral Ketones | CBS-Oxazaborolidine | >99 | Excellent enantioselectivity, mild conditions | Stoichiometric borane source needed |
| Asymmetric Aldol + Reduction | Aldehydes, Ketones | Proline-derived organocatalyst | >99 | Metal-free, high ee | Multi-step process, catalyst loading |
| Dynamic Kinetic Resolution | Racemic Alcohols | Lipase + Ru-complex | >99 | 100% theoretical yield from racemate | Catalyst compatibility, longer reaction times |
Experimental Protocols
Protocol 1: Two-Step Asymmetric Synthesis of Chiral 1,3-Diols
This protocol is based on the strategy of an asymmetric aldol reaction followed by asymmetric reduction.[3]
Step 1: Asymmetric Aldol Reaction to form Chiral 1,3-Keto Alcohols
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Catalyst Preparation: In a reaction vessel, dissolve the proline-derived organocatalyst (e.g., 3g as described in the source literature) and Cu(OTf)₂ as an additive in a DMSO-H₂O mixture.
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Reaction Initiation: Cool the catalyst mixture to the desired temperature (e.g., 0 °C).
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Substrate Addition: Add the starting ketone to the mixture. Then, slowly add the aldehyde dropwise over a period of 1-2 hours while maintaining the temperature.
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Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress by TLC or ¹H NMR until the starting material is consumed.
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Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting chiral 1,3-keto alcohol by flash column chromatography.
Step 2: Asymmetric Reduction to form Chiral 1,3-Diols
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Reaction Setup: In a dry, inert atmosphere (e.g., under Argon), dissolve the purified chiral 1,3-keto alcohol in a dry solvent such as THF.
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Catalyst Addition: Cool the solution to -78 °C. Slowly add the chiral oxazaborolidine reagent (e.g., (R)-CBS reagent) solution, followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex).
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Reaction Progress: Stir the mixture at a low temperature (e.g., -30 °C) and monitor the reaction by TLC.
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Quenching and Work-up: Once the reaction is complete, quench it carefully by the slow addition of methanol at low temperature. Allow the mixture to warm to room temperature and then remove the solvent under vacuum. Add a NaOH solution and extract the product with an organic solvent.
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Purification and Analysis: Dry the combined organic layers, concentrate, and purify the final chiral 1,3-diol by column chromatography. Determine the enantiomeric excess using chiral HPLC.
Visualizations
Caption: A general experimental workflow for the synthesis of chiral benzodioxole alcohols.
Caption: A decision-making flowchart for troubleshooting low enantioselectivity.
References
- 1. SEGPHOS - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
Side-reaction products in the synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) with a butylmagnesium halide, typically butylmagnesium bromide.
Q2: What are the potential side-reactions to be aware of during this synthesis?
A2: As with most Grignard reactions, several side-reactions can occur, leading to the formation of impurities. These can include:
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Wurtz Coupling: The reaction of the Grignard reagent with the unreacted alkyl halide can lead to the formation of octane.
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Reduction of the Aldehyde: The Grignard reagent can act as a reducing agent, converting piperonal to the corresponding primary alcohol, (1,3-benzodioxol-5-yl)methanol.
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Enolization of the Aldehyde: If the Grignard reagent is sterically hindered or if the reaction conditions are not optimal, it can act as a base and deprotonate the aldehyde, leading to the recovery of unreacted starting material after workup.
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Reaction with Water: Grignard reagents are highly reactive towards protic solvents, especially water. Any moisture in the glassware or solvents will quench the Grignard reagent, reducing the yield of the desired product and forming butane.
Q3: How can I minimize the formation of these side-products?
A3: To minimize side-reactions, it is crucial to:
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Ensure all glassware is rigorously dried, typically by oven-drying, before use.
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Use anhydrous solvents (e.g., diethyl ether, tetrahydrofuran) for the reaction.
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Add the piperonal solution to the Grignard reagent slowly and at a controlled temperature, usually at 0°C or below, to prevent overheating which can favor side-reactions.
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Use a slight excess of the Grignard reagent to ensure complete conversion of the aldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired alcohol | 1. Inactive Grignard reagent due to moisture contamination. 2. Poor quality magnesium turnings. 3. Incomplete reaction. | 1. Ensure all glassware and solvents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use fresh, high-quality magnesium turnings. Consider activating the magnesium with a small crystal of iodine or by crushing the turnings. 3. Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or gently warming the reaction mixture. |
| Presence of a significant amount of unreacted piperonal | 1. Insufficient Grignard reagent. 2. Grignard reagent was quenched before the addition of the aldehyde. | 1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Add the aldehyde to the freshly prepared Grignard reagent in a dropwise manner. |
| Formation of a white precipitate during the reaction | This is the magnesium alkoxide salt of the product and is expected. | No action is required at this stage. The precipitate will be dissolved during the acidic workup. |
| Isolation of octane as a byproduct | Wurtz coupling reaction between the butylmagnesium bromide and unreacted 1-bromobutane. | 1. Ensure a slight excess of magnesium is used to consume all the 1-bromobutane. 2. Add the 1-bromobutane slowly to the magnesium turnings to maintain a controlled reaction rate. |
| Detection of (1,3-benzodioxol-5-yl)methanol in the product mixture | Reduction of piperonal by the Grignard reagent. | This is often a minor side-product. Lowering the reaction temperature during the addition of the aldehyde can help to minimize its formation. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
-
Materials:
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Magnesium turnings
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1-Bromobutane
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Anhydrous diethyl ether
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Piperonal (1,3-benzodioxole-5-carbaldehyde)
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
-
-
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
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Add a small volume of anhydrous diethyl ether to cover the magnesium.
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Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the 1-bromobutane solution to the magnesium. If the reaction does not start, warm the flask gently or add a crystal of iodine.
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Once the reaction has initiated (visible by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
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Cool the Grignard reagent solution to 0°C in an ice bath.
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Dissolve piperonal in anhydrous diethyl ether and add this solution to the dropping funnel.
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Add the piperonal solution dropwise to the stirred Grignard reagent at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Visualizations
Technical Support Center: Stability of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with 1-(1,3-Benzodioxol-5-yl)pentan-1-ol in solution.
Troubleshooting Guide
This guide addresses common problems observed during the handling and storage of this compound solutions, providing potential causes and actionable solutions.
Issue 1: Loss of Potency or Purity of the Compound in Solution Over Time
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Potential Cause 1: Oxidation. this compound, a secondary benzylic alcohol, is susceptible to oxidation, leading to the formation of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one, as the primary degradation product. This process can be accelerated by exposure to air (oxygen), heat, and light.
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Solution 1.1: Inert Atmosphere. Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
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Solution 1.2: Use of Antioxidants. Incorporate a suitable antioxidant into the solution. The selection of an antioxidant will depend on the solvent system and the intended application. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. It is crucial to verify the compatibility and non-interference of the chosen antioxidant with the compound and downstream analytical methods.
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Solution 1.3: Degas Solvents. Before use, degas solvents by sparging with an inert gas or by sonication to remove dissolved oxygen.
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Potential Cause 2: pH-Mediated Degradation. The stability of benzylic alcohols can be influenced by the pH of the solution. Both acidic and basic conditions can potentially catalyze degradation reactions.
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Solution 2.1: pH Control. Maintain the pH of the solution within a neutral range (pH 6-8) using a suitable buffer system, unless experimental requirements dictate otherwise. The choice of buffer should be evaluated for compatibility with the compound and the experimental setup.
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Solution 2.2: Avoid Extreme pH. If possible, avoid highly acidic or alkaline conditions during preparation and storage.
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Potential Cause 3: Photodegradation. Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate and accelerate degradation pathways, including oxidation.
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Solution 3.1: Light Protection. Store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.
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Solution 3.2: Minimize Light Exposure During Experiments. Conduct experimental manipulations in a dimly lit environment or use light-protective coverings for reaction vessels.
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Potential Cause 4: Thermal Degradation. Elevated temperatures can increase the rate of all chemical degradation processes.
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Solution 4.1: Controlled Temperature Storage. Store stock solutions and experimental samples at controlled low temperatures (e.g., 2-8 °C or -20 °C). The optimal storage temperature should be determined through stability studies. Avoid repeated freeze-thaw cycles.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
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Potential Cause: Formation of Degradation Products. The appearance of new peaks in chromatographic analysis is a strong indicator of compound degradation. The primary degradation product is likely the corresponding ketone, but other minor degradation products may also form under specific stress conditions.
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Solution: Forced Degradation Study. To identify potential degradation products and understand the degradation pathways, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) and analyzing the resulting solutions. This will help in developing a stability-indicating analytical method.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most probable primary degradation pathway is the oxidation of the secondary alcohol group to a ketone, forming 1-(1,3-benzodioxol-5-yl)pentan-1-one. This is a common reaction for benzylic alcohols.
Q2: How can I monitor the stability of my this compound solution?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the parent compound from its potential degradation products. The peak area of the parent compound can be monitored over time under different storage conditions to determine the rate of degradation.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To maximize stability, stock solutions should be stored at low temperatures (e.g., -20 °C), protected from light (using amber vials), and under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent can also impact stability and should be selected based on solubility and compatibility.
Q4: Are there any known incompatibilities with common solvents or excipients?
A4: While specific incompatibility data for this exact molecule is limited, care should be taken with solvents that can promote oxidation or have extreme pH values. When using excipients, their potential to contain reactive impurities (e.g., peroxides in polyethylene glycols) should be considered. Compatibility studies are always recommended.
Data Presentation
The following tables provide a template for summarizing quantitative data from a forced degradation study. The percentage of degradation is indicative and will vary based on the specific experimental conditions.
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Example) | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | 5-15% | 1-(1,3-Benzodioxol-5-yl)pentan-1-one, Others |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 10-25% | 1-(1,3-Benzodioxol-5-yl)pentan-1-one, Others |
| Oxidation | 3% H₂O₂ | 4 hours | Room Temp | 20-40% | 1-(1,3-Benzodioxol-5-yl)pentan-1-one |
| Photolytic | UV light (254 nm) | 48 hours | Room Temp | 15-30% | 1-(1,3-Benzodioxol-5-yl)pentan-1-one |
| Thermal | Dry Heat | 72 hours | 80 °C | 8-20% | 1-(1,3-Benzodioxol-5-yl)pentan-1-one |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound in solution.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60 °C.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60 °C.
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
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Photolytic Degradation: Expose an aliquot of the stock solution in a photostable, transparent container to UV light (e.g., 254 nm) in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.
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Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven at 80 °C.
-
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
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Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is demonstrated by its ability to resolve the parent compound from all degradation products formed during the forced degradation study.
Mandatory Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues of this compound.
Technical Support Center: Resolving Impurities in 1-(1,3-Benzodioxol-5-yl)pentan-1-ol Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common purity issues encountered with 1-(1,3-Benzodioxol-5-yl)pentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a sample of this compound?
A1: Common impurities can originate from the synthetic route used. If the alcohol was synthesized by the reduction of 1-(1,3-benzodioxol-5-yl)pentan-1-one, impurities may include unreacted starting material. If a Grignard reaction was employed in an earlier step to create the carbon skeleton, a common byproduct is biphenyl, which can be carried through subsequent steps. Other potential impurities include solvents used in the reaction or workup, and byproducts from side reactions.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method to separate and identify volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purity determination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can help identify the main compound and any significant impurities by comparing the obtained spectra with a reference spectrum of the pure compound.
Q3: What are the most effective methods for purifying this compound?
A3: The most common and effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the desired alcohol from impurities with different polarities. Recrystallization is an effective method for removing smaller amounts of impurities from a solid sample.
Troubleshooting Guides
Issue 1: My sample of this compound shows multiple spots on a TLC plate.
Possible Cause: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the presence of impurities. These could be unreacted starting materials, byproducts, or residual solvents.
Solution:
-
Identify the main spot: The most intense spot is likely your desired product. You can confirm this by running a co-spot with a reference standard if available.
-
Choose a purification method based on the polarity of the impurities:
-
Column Chromatography: If the impurities have significantly different polarities from your product (i.e., their Rf values are well-separated), column chromatography is the recommended purification method.
-
Recrystallization: If your product is a solid and the impurities are present in small amounts, recrystallization may be a suitable option.
-
Issue 2: After purification by column chromatography, my sample is still not pure.
Possible Causes:
-
Inappropriate solvent system: The chosen eluent may not have the optimal polarity to effectively separate the impurities from the product.
-
Column overloading: Too much sample was loaded onto the column, leading to poor separation.
-
Improper column packing: An improperly packed column can lead to channeling and inefficient separation.
Solutions:
-
Optimize the solvent system: Use TLC to test various solvent mixtures to find an eluent that provides good separation between your product and the impurities (aim for a difference in Rf values of at least 0.2). A common starting point for compounds like this is a mixture of hexane and ethyl acetate.
-
Reduce the amount of sample: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Repack the column: Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Data Presentation
The following tables provide representative data on the purity of this compound before and after purification.
Table 1: Purity Analysis by GC-MS Before and After Column Chromatography
| Compound | Retention Time (min) | Area % (Before Purification) | Area % (After Purification) |
| Unreacted Ketone | 10.5 | 8.2 | < 0.1 |
| This compound | 12.1 | 89.5 | > 99.5 |
| Biphenyl | 9.8 | 1.8 | < 0.1 |
| Other Impurities | Various | 0.5 | < 0.3 |
Table 2: Purity Enhancement via Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 97.5% | > 99.8% |
| Appearance | Off-white solid | White crystalline solid |
| Recovery Yield | - | ~85% |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is adapted from a method used for a structurally similar compound and should be optimized for your specific sample.[1]
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Crude this compound
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) and carefully load it onto the top of the silica gel.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes or small flasks.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
Materials:
-
Crude this compound (must be a solid)
-
A suitable solvent or solvent pair (e.g., isopropanol, ethanol/water, or toluene/hexane)
-
Erlenmeyer flasks, hot plate, ice bath, and filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Analysis of Complex Benzodioxole Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of analytical methods for complex benzodioxole mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges encountered when working with complex benzodioxole mixtures?
A1: Researchers often face challenges with co-eluting compounds, matrix effects from complex sample backgrounds (e.g., plasma, herbal extracts), and thermal degradation of labile benzodioxole derivatives, particularly during GC-MS analysis.[1][2] Additionally, the inherent complexity of these mixtures, which can contain numerous structurally similar compounds, makes achieving complete separation and accurate quantification difficult.[3][4]
Q2: How can I minimize matrix effects in LC-MS analysis of benzodioxoles in biological samples?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant issue in LC-MS analysis of biological samples.[2][5][6][7][8] To mitigate these effects, several strategies can be employed:
-
Effective Sample Preparation: Use techniques like Solid Phase Extraction (SPE) to remove interfering matrix components such as phospholipids.[9]
-
Chromatographic Separation: Optimize your HPLC method to separate the analytes of interest from co-eluting matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects.[5]
-
Dilution: A simple stepwise dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.[6]
Q3: Are there specific considerations for the GC-MS analysis of benzodioxole derivatives?
A3: Yes. Benzodioxole derivatives can be thermally labile, meaning they can degrade at the high temperatures used in GC inlets.[1][10] This can lead to the appearance of artifact peaks and inaccurate quantification. To address this, consider using a programmable temperature vaporization (PTV) inlet, which allows for a gentler sample introduction. Optimizing the inlet temperature and using deactivated liners are also crucial to minimize degradation.[1][11]
Q4: What are the key parameters to optimize for HPLC separation of a complex benzodioxole mixture?
A4: For effective HPLC separation, focus on the following:
-
Column Chemistry: A C18 column is a common starting point for reversed-phase separation of benzodioxole derivatives.[12][13][14]
-
Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile or methanol) and the use of additives like formic acid can significantly impact selectivity and peak shape.[12][15]
-
Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution program is often necessary to achieve adequate separation of all components.
-
Column Temperature: Optimizing the column temperature can improve peak shape and resolution.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing for Polar Benzodioxoles | Active sites in the injector liner or column.[11] | Use a deactivated liner and a high-quality, inert GC column. If tailing persists, trim the first few centimeters of the column. |
| Poor column installation leading to dead volume. | Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions. | |
| Appearance of Unexpected Peaks | Thermal degradation of the analyte in the hot inlet.[1] | Lower the inlet temperature. Use a PTV inlet if available. Ensure the use of a deactivated liner. |
| Contamination from the septum or previous injections. | Replace the septum. Perform a bake-out of the inlet and column. Run a solvent blank to check for carryover. | |
| Poor Reproducibility of Peak Areas | Leaks in the injection port. | Check for leaks using an electronic leak detector, particularly around the septum and column fittings. |
| Inconsistent injection volume. | If using manual injection, ensure a consistent technique. For autosamplers, check for air bubbles in the syringe and proper syringe washing. |
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution of Isomeric Benzodioxoles | Suboptimal mobile phase composition. | Adjust the organic modifier-to-aqueous ratio. Experiment with different organic modifiers (acetonitrile vs. methanol). Add a small percentage of formic acid to improve peak shape. |
| Inappropriate column chemistry. | Screen different column stationary phases (e.g., C18, Phenyl-Hexyl) to find the one with the best selectivity for your compounds. | |
| Broad or Asymmetric Peaks | Mismatch between sample solvent and mobile phase. | Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate mixing of components. |
| Column degradation. | Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced. |
Quantitative Data Summary
The following tables provide hypothetical, yet representative, quantitative data for a series of substituted benzodioxole derivatives.
Table 1: HPLC Retention Times for a Series of Benzodioxole Derivatives
Column: C18 (4.6 x 150 mm, 5 µm), Mobile Phase: Gradient of Acetonitrile in Water (with 0.1% Formic Acid), Flow Rate: 1.0 mL/min
| Compound | Substituent (R) | Retention Time (min) |
| 1 | -H | 8.2 |
| 2 | -CH₃ | 9.5 |
| 3 | -OCH₃ | 9.1 |
| 4 | -Cl | 10.3 |
| 5 | -NO₂ | 11.5 |
Table 2: Characteristic GC-MS Fragments for Benzodioxole Derivatives
Ionization Mode: Electron Impact (EI) at 70 eV
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| 1,3-Benzodioxole | 122 | 121, 93, 65 | Loss of H, Loss of CHO, Loss of C₂H₂O |
| 5-Methyl-1,3-benzodioxole | 136 | 135, 121, 105, 77 | Loss of H, Loss of CH₃, Loss of OCH₃, Phenyl fragment |
| 5-Chloro-1,3-benzodioxole | 156/158 | 121, 93, 65 | Loss of Cl, followed by fragmentation of the benzodioxole ring |
Table 3: ¹H and ¹³C NMR Chemical Shifts for 1,3-Benzodioxole in CDCl₃ [16][17][18][19][20]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 4,7 | 6.82 (d) | 108.2 |
| 5,6 | 6.75 (d) | 121.5 |
| 2 (CH₂) | 5.95 (s) | 101.1 |
| 3a, 7a | - | 147.9 |
Experimental Protocols
Protocol 1: GC-MS Analysis of a Complex Benzodioxole Mixture
-
Sample Preparation:
-
For liquid samples, dilute 1 µL of the mixture in 1 mL of ethyl acetate.
-
For solid samples, dissolve 1 mg of the mixture in 1 mL of ethyl acetate.
-
If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and thermal stability of polar analytes.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless inlet at 250°C (or PTV inlet with a temperature program from 50°C to 280°C).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify compounds using an internal standard and constructing a calibration curve.
-
Protocol 2: HPLC-UV/MS Analysis of a Benzodioxole Mixture from a Plant Extract
-
Sample Preparation (Solid Phase Extraction): [9][21][22][23]
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Dissolve 100 mg of the dried plant extract in 10 mL of 50% methanol/water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol/water to remove polar interferences.
-
Elution: Elute the benzodioxole fraction with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
-
-
HPLC-UV/MS Parameters:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
UV Detector: Diode array detector, scan from 200-400 nm.
-
MS Detector: ESI-MS in positive ion mode.
-
-
Data Analysis:
-
Identify peaks based on their retention time and mass-to-charge ratio.
-
Quantify using an external standard calibration curve.
-
Visualizations
Caption: General experimental workflow for the analysis of complex benzodioxole mixtures.
Caption: Simplified signaling pathways (PI3K/Akt and MAPK/ERK) potentially modulated by benzodioxole derivatives.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Interesting retention time for C18 column - Chromatography Forum [chromforum.org]
- 13. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. phcogres.com [phcogres.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. web.pdx.edu [web.pdx.edu]
- 19. 1,3-Benzodioxole(274-09-9) 1H NMR [m.chemicalbook.com]
- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. ntk-kemi.com [ntk-kemi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
Purity Analysis of Synthetic 1-(1,3-Benzodioxol-5-yl)pentan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthetic 1-(1,3-Benzodioxol-5-yl)pentan-1-ol. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients. This document presents supporting experimental data and detailed methodologies to aid researchers in making informed decisions for their specific analytical needs.
Introduction
This compound is a synthetic aromatic alcohol with a benzodioxole moiety, a structural feature present in various biologically active compounds. Its synthesis typically involves the reduction of the corresponding ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one. The purity of the final alcohol product is paramount, as residual starting materials or by-products can impact its chemical reactivity, biological activity, and safety profile. This guide compares the most common and effective analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the expected impurities, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the performance of HPLC, GC-MS, and NMR for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantification of the main component and non-volatile or thermally labile impurities. | Identification and quantification of volatile impurities, including residual solvents and by-products. | Structural elucidation, identification, and quantification of the main component and impurities without the need for a specific reference standard for each impurity. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 3% |
| Sample Throughput | High | Medium | Low |
| Key Advantages | High resolution, high precision, suitable for non-volatile compounds. | High sensitivity, excellent for identifying unknown volatile impurities through mass spectral libraries. | Provides structural information, can be a primary method for quantification (qNMR), non-destructive. |
| Key Limitations | Requires reference standards for impurity quantification, may not be suitable for volatile impurities. | Requires the analyte to be volatile and thermally stable, potential for sample degradation at high temperatures. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify the presence of the starting ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and other non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
1-(1,3-Benzodioxol-5-yl)pentan-1-one reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards of the alcohol and ketone in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
UV detection wavelength: 285 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the standards. Calculate the percentage purity of the sample using the area normalization method or by constructing a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, including residual solvents and potential by-products from the synthesis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Analysis: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
Data Processing: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST). The relative percentage of each impurity can be estimated based on the peak area percentages.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample solution.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizations
The following diagrams illustrate the workflow for purity analysis and the logical relationship between the synthesis and potential impurities.
Caption: Workflow for the synthesis and purity analysis of this compound.
Caption: Logical relationship of potential impurities to the target compound.
Conclusion
The purity analysis of synthetic this compound requires a multi-faceted approach. HPLC is a robust method for quantifying the main component and non-volatile impurities, offering high precision and throughput. GC-MS provides unparalleled sensitivity for the detection and identification of volatile impurities and residual solvents. NMR spectroscopy serves as a powerful tool for structural confirmation and as a primary method for absolute purity determination without the need for individual impurity standards. For comprehensive quality control, a combination of these techniques is recommended to ensure the identity, purity, and safety of the final product. Researchers and drug development professionals should select the most appropriate method or combination of methods based on the specific requirements of their study and the potential impurities associated with the synthetic route.
Quantitative ¹H NMR for Purity Assessment of Benzodioxoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research and drug development. For benzodioxole-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and fragrances, precise purity assessment is paramount for ensuring safety, efficacy, and quality. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally dominated purity assays, Quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile alternative. This guide provides an objective comparison of qNMR with chromatographic methods for the purity assessment of benzodioxoles, supported by experimental data and detailed protocols.
Principle of qNMR for Purity Determination
Quantitative ¹H NMR operates on the fundamental principle that the integrated area of a specific proton signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the purity of the analyte can be calculated with a high degree of accuracy. The ideal internal standard should have a simple spectrum with signals that do not overlap with those of the analyte, be chemically stable, and have a known purity.
Comparison of qNMR and Chromatographic Methods
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of protons. | Based on the separation of components and detection by a response-dependent detector (e.g., UV, FID). |
| Reference Standards | A single, unrelated internal standard of known purity can be used to quantify the analyte. | Typically requires specific, certified reference standards for the analyte and each impurity to be quantified. |
| Universality | Nearly universal detection for proton-containing molecules. | Detector-dependent; some compounds may have poor or no response (e.g., lacking a chromophore for UV detection). |
| Sample Preparation | Simple dissolution of the sample and internal standard in a deuterated solvent. | Often involves more complex sample preparation, including extraction and derivatization (for GC). |
| Analysis Time | Rapid, with data acquisition typically taking a few minutes per sample.[1] | Can have longer run times, especially for complex mixtures requiring gradient elution.[1] |
| Structural Information | Provides structural confirmation of the analyte and impurities simultaneously with quantification. | Provides retention time data, which is not inherently structural. |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery. | Can be considered destructive as the sample is passed through the column and cannot be fully recovered. |
Experimental Data: Purity Assessment of 3,4-Methylenedioxymethamphetamine (MDMA)
The following table summarizes the quantitative results from a study comparing the determination of MDMA content in seized tablets using ¹H qNMR and Gas Chromatography-Mass Spectrometry (GC-MS). The data demonstrates the strong agreement between the two methods.
| Sample ID | MDMA Content (% w/w) by ¹H qNMR (Manual Integration) | MDMA Content (% w/w) by GC-MS |
| MD1 | 51.5 | 50.3 |
| MD2 | 52.3 | 51.2 |
| MD3 | 49.8 | 49.1 |
| MD4 | 50.7 | 50.2 |
| MD5 | 48.9 | 48.5 |
| MD6 | 53.1 | 52.0 |
| MD7 | 50.1 | 49.8 |
| MD8 | 49.5 | 49.2 |
Data adapted from Hussain, J. et al., Forensic Chemistry, 2020.[2]
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol for MDMA Purity Assessment
This protocol is based on the internal standard method.
a) Materials and Reagents:
-
MDMA sample
-
Internal Standard (IS): Maleic acid (high purity, >99.5%)
-
Deuterated Solvent: Deuterium oxide (D₂O)
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Vortex mixer
-
Centrifuge
b) Sample Preparation:
-
Accurately weigh approximately 20 mg of the homogenized MDMA tablet powder and 11 mg of maleic acid into the same vial.[3]
-
Add 1.2 mL of D₂O to the vial.[3]
-
Vortex the mixture for 1 minute to ensure complete dissolution.[3]
-
Centrifuge the sample for 5 minutes at 2,000 rpm to pellet any insoluble excipients.[3]
-
Transfer the supernatant to a 5 mm NMR tube for analysis.
c) ¹H NMR Data Acquisition:
-
Spectrometer: 600 MHz NMR spectrometer
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30')
-
Temperature: 298 K
-
Relaxation Delay (d1): 25 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Acquisition Time: ~3 seconds
-
Spectral Width: 20 ppm
d) Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved singlet signal of the maleic acid internal standard (δ ~6.4 ppm) and a characteristic, non-overlapping signal of MDMA. For MDMA, the singlet from the methylenedioxy protons (O-CH₂-O) at approximately 5.9 ppm is suitable.
-
Calculate the purity of the analyte using the following equation:
Gas Chromatography (GC) Protocol for MDMA Purity Assessment
a) Sample Preparation:
-
Accurately weigh an appropriate amount of the crushed tablet and dissolve it in a known volume of methanol.
-
If an internal standard is used for the GC method, add a known amount to the solution.
-
Filter the solution to remove any particulate matter.
b) GC-FID/MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure separation of MDMA from other components.
-
Carrier Gas: Helium
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
c) Quantification:
-
The quantification is typically performed by creating a calibration curve with certified reference standards of MDMA at various concentrations. The peak area of MDMA in the sample is then compared to the calibration curve to determine its concentration and, consequently, its purity in the original sample.
Logical Workflow for qNMR Purity Assessment
The following diagram illustrates the logical workflow for determining the purity of a benzodioxole compound using the internal standard qNMR method.
Caption: Workflow for qNMR Purity Assessment.
Signaling Pathway for qNMR Quantification
The underlying principle of qNMR quantification relies on a direct relationship between the number of protons and the resulting signal intensity, as depicted in the following diagram.
Caption: Principle of qNMR Signal Generation.
Conclusion
Quantitative ¹H NMR is a robust, reliable, and efficient method for the purity assessment of benzodioxoles. Its key advantages over traditional chromatographic techniques include the use of a single internal standard for quantification, rapid analysis times, and the simultaneous provision of structural information. [4][5]The experimental data for MDMA demonstrates that qNMR provides results comparable to those obtained by GC-MS, validating its accuracy. For researchers and professionals in drug development, integrating qNMR into analytical workflows can offer a more efficient and comprehensive approach to purity determination, ensuring the quality and integrity of benzodioxole-containing compounds.
References
- 1. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. 1 H quantitative NMR and UHPLC-MS analysis of seized MDMA/NPS mixtures and tablets from night-club venues - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY01403A [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Procedures for Novel Psychoactive Substances
The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. The ever-changing chemical landscape of these substances necessitates robust and validated analytical methods for their accurate identification and quantification. This guide provides a comparative overview of common analytical techniques used for NPS analysis, detailing their validation parameters and experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing appropriate methods.
The validation of an analytical procedure is crucial to ensure its suitability for its intended purpose, providing evidence of its reliability and accuracy.[1][2] Key validation parameters, as outlined by international guidelines, include accuracy, precision, specificity, linearity, range, robustness, and the limits of detection (LOD) and quantification (LOQ).[2][3]
Comparison of Analytical Techniques
A variety of analytical techniques are employed for the detection and quantification of NPS, each with its own set of advantages and limitations.[4][5][6] The choice of method often depends on the specific NPS class, the required sensitivity, and the available instrumentation.[4][5][6] High-resolution mass spectrometry (HRMS) has become increasingly valuable for NPS analysis due to its ability to identify unknown compounds.[4][5][6] However, more traditional methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) remain gold standards in forensic toxicology for their sensitivity and specificity.[7]
Table 1: Comparison of Analytical Techniques for NPS Analysis
| Feature | Immunoassay | GC-MS | LC-MS/MS | LC-HRMS (e.g., QTOF, Orbitrap) |
| Principle | Antigen-antibody binding | Separation by gas chromatography, detection by mass spectrometry | Separation by liquid chromatography, detection by tandem mass spectrometry | Separation by liquid chromatography, high-resolution mass analysis |
| Selectivity | Moderate to High (cross-reactivity can occur) | High | Very High | Very High |
| Sensitivity | ng/mL to µg/mL | pg/mL to ng/mL | pg/mL to ng/mL | Sub-pg/mL to ng/mL |
| Quantification | Semi-quantitative to Quantitative | Quantitative | Quantitative | Quantitative |
| Throughput | High | Moderate | Moderate to High | Moderate |
| NPS Coverage | Limited to specific drug classes (e.g., benzodiazepines)[4][5][6] | Broad, suitable for volatile and thermally stable compounds | Broad, suitable for a wide range of polar and non-polar compounds | Very Broad, excellent for unknown screening and structure elucidation |
| Limitations | Potential for false positives/negatives, limited scope | Derivatization may be required for some compounds | Matrix effects can be a challenge | Higher instrument cost and complexity |
Key Validation Parameters for Analytical Procedures
The validation of an analytical method ensures that it is fit for its intended purpose. The following table summarizes the key parameters and their typical acceptance criteria for methods used in the analysis of NPS.
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity / Selectivity | The ability to unequivocally assess the analyte in the presence of other components.[1][3] | No significant interference at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[3][8] | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value.[2][3] | Recovery of 85-115% for spiked samples. |
| Precision (Repeatability & Intermediate) | The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[1][8] | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1][3] | Signal-to-noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][3] | Signal-to-noise ratio ≥ 10; precision and accuracy criteria met. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[2][3] | No significant change in results with minor variations in parameters like pH, temperature, or mobile phase composition. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for common techniques used in NPS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Synthetic Cathinones
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard and a buffer (e.g., phosphate buffer, pH 6).
-
Perform liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis. Derivatization may be necessary for certain compounds to improve volatility and thermal stability.
-
-
GC-MS Analysis:
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 300°C.
-
Carrier Gas: Helium.
-
MS Detection: Electron ionization (EI) source, scan mode for screening or selected ion monitoring (SIM) for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Synthetic Cannabinoids in Oral Fluid
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for specific precursor-product ion transitions for each analyte and internal standard.
-
Visualizing the Validation Workflow
Understanding the logical flow of the analytical method validation process is essential for its successful implementation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
- 6. Advances in analytical methodologies for detecting novel psychoactive substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Putative Biological Activities of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol Enantiomers
Abstract:
This guide provides a comparative overview of the potential biological activities of the (R)- and (S)-enantiomers of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol. It is important to note that, to date, there is a significant lack of published experimental data directly comparing the pharmacological and toxicological profiles of these specific enantiomers. Consequently, this document outlines a theoretical framework based on the well-established principles of stereoselectivity in drug action and draws parallels with structurally related compounds. The content herein is intended to guide future research and highlights the necessity for empirical studies to elucidate the distinct properties of each enantiomer. Hypothetical data and generalized experimental protocols are presented to serve as a template for such investigations.
Introduction
The 1,3-benzodioxole moiety is a key structural feature in a wide range of biologically active compounds, from natural products to synthetic pharmaceuticals and designer drugs. These compounds are known to interact with various biological targets, often exhibiting effects on the central nervous system (CNS). Chirality plays a crucial role in the interaction between small molecules and their biological targets, as enzymes and receptors are themselves chiral entities. Therefore, it is highly probable that the (R)- and (S)-enantiomers of this compound possess distinct biological activities.
Stereoselectivity in Methylenedioxyphenyl Compounds: The Case of MDMA
A prominent example of stereoselectivity within the methylenedioxyphenyl class of compounds is 3,4-methylenedioxymethamphetamine (MDMA). The (S)-enantiomer of MDMA is known to be more potent as a serotonin-releasing agent and is primarily responsible for the characteristic entactogenic effects of the racemic mixture. In contrast, the (R)-enantiomer displays greater activity at dopamine transporters and contributes more to the stimulant effects. In drug discrimination studies in rats, the stimulus effects of cocaine, a dopamine reuptake inhibitor, generalized to (R)-MDMA but only partially to (S)-MDMA[1]. This underscores the principle that individual enantiomers can have not only different potencies but also qualitatively different pharmacological profiles.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the potential differences in biological activity between the (R)- and (S)-enantiomers of this compound. These values are for illustrative purposes only and are intended to provide a framework for future experimental investigation.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)
| Target | (R)-1-(1,3-Benzodioxol-5-yl)pentan-1-ol | (S)-1-(1,3-Benzodioxol-5-yl)pentan-1-ol |
| Serotonin Transporter (SERT) | 150 | 50 |
| Dopamine Transporter (DAT) | 80 | 200 |
| Norepinephrine Transporter (NET) | 120 | 180 |
| 5-HT2A Receptor | 250 | 100 |
| α1-Adrenergic Receptor | 300 | 450 |
Table 2: Hypothetical In Vitro Functional Activity (EC50, nM)
| Assay | (R)-1-(1,3-Benzodioxol-5-yl)pentan-1-ol | (S)-1-(1,3-Benzodioxol-5-yl)pentan-1-ol |
| Serotonin Release | 500 | 150 |
| Dopamine Release | 250 | 600 |
| Inositol Phosphate Accumulation (5-HT2A) | >1000 | 300 |
Table 3: Hypothetical In Vivo Effects (ED50, mg/kg)
| Model | (R)-1-(1,3-Benzodioxol-5-yl)pentan-1-ol | (S)-1-(1,3-Benzodioxol-5-yl)pentan-1-ol |
| Locomotor Activity (Mice) | 15 | 30 |
| Drug Discrimination (vs. Saline) | 10 | 5 |
Experimental Protocols
To empirically determine the biological activities of the enantiomers of this compound, the following experimental protocols could be employed.
Chiral Separation of Enantiomers
Objective: To isolate the (R)- and (S)-enantiomers from a racemic mixture.
Methodology:
-
A racemic mixture of this compound is prepared by the reduction of 1-(1,3-Benzodioxol-5-yl)pentan-1-one.
-
The enantiomers are separated using chiral high-performance liquid chromatography (HPLC) on a suitable chiral stationary phase (e.g., a polysaccharide-based column).
-
The mobile phase composition and flow rate are optimized to achieve baseline separation of the two enantiomers.
-
The separated enantiomers are collected, and their enantiomeric purity is determined using analytical chiral HPLC and polarimetry.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinities of each enantiomer for key CNS targets.
Methodology:
-
Cell membranes expressing the target receptors (e.g., SERT, DAT, NET, 5-HT2A) are prepared.
-
A competitive binding assay is performed by incubating the membranes with a known radioligand for the target receptor in the presence of increasing concentrations of the test enantiomer.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The amount of bound radioligand is quantified using liquid scintillation counting.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To assess the functional activity of each enantiomer at specific molecular targets.
Methodology (for Neurotransmitter Release):
-
Rat brain synaptosomes are prepared and pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]DA).
-
The synaptosomes are incubated with varying concentrations of the test enantiomer.
-
The amount of released radiolabeled neurotransmitter into the supernatant is measured by liquid scintillation counting.
-
The EC50 values for neurotransmitter release are then determined.
Visualizations
Caption: A generalized workflow for the comparative analysis of the enantiomers.
Caption: A hypothetical signaling pathway for the (S)-enantiomer at a Gq-coupled receptor.
Conclusion and Future Directions
While the benzodioxole scaffold is of significant interest to medicinal chemists and pharmacologists, the specific compound this compound and its enantiomers remain uncharacterized in the scientific literature. Based on the principles of stereochemistry and evidence from related compounds, it is reasonable to hypothesize that the (R)- and (S)-enantiomers will exhibit distinct pharmacological profiles. The (S)-enantiomer might show higher affinity and efficacy at serotonergic targets, while the (R)-enantiomer could potentially have a greater impact on catecholaminergic systems.
This guide underscores the critical need for empirical research to validate these hypotheses. Such studies would not only provide valuable structure-activity relationship data for this class of compounds but also contribute to a better understanding of the molecular mechanisms underlying the effects of chiral benzodioxole derivatives on the central nervous system. Future work should focus on the chiral synthesis or separation of the enantiomers, followed by a comprehensive in vitro and in vivo pharmacological characterization.
References
A Comparative Analysis: Stiripentol versus 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
A Note to the Reader: This guide provides a comparative overview of the well-established antiepileptic drug, stiripentol, and the chemical compound 1-(1,3-Benzodioxol-5-yl)pentan-1-ol. It is critical to note that while stiripentol is a clinically approved medication with extensive research supporting its use, this compound is primarily recognized as a chemical intermediate. As such, there is a significant disparity in the available data, with a wealth of pharmacological and clinical information for stiripentol and a notable absence of such data for this compound.
Introduction
Stiripentol is an anticonvulsant medication primarily used as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome, a severe form of epilepsy that begins in infancy.[1][2][3] Its unique chemical structure, an aromatic allylic alcohol, distinguishes it from other antiepileptic drugs.[2] In contrast, this compound is a benzodioxole derivative.[4] Its precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one, is known as an intermediate in the synthesis of other compounds, including the stimulant methylenedioxypyrovalerone (MDPV).[4][5]
Chemical and Physical Properties
The structural and chemical properties of stiripentol and this compound are summarized in the table below. A key structural difference is the presence of a double bond and a dimethyl group in the pentenyl side chain of stiripentol, which are absent in the pentanyl side chain of this compound.
| Property | Stiripentol | This compound |
| IUPAC Name | (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | This compound |
| Synonyms | Diacomit, BCX 2600 | - |
| Molecular Formula | C14H18O3 | C12H16O3 |
| Molecular Weight | 234.29 g/mol | 208.25 g/mol |
| Chemical Structure | Aromatic allylic alcohol | Benzodioxole derivative |
Mechanism of Action
Stiripentol exhibits a multi-faceted mechanism of action, which contributes to its anticonvulsant effects.[6] Its primary mechanisms include:
-
Positive Allosteric Modulation of GABA-A Receptors: Stiripentol enhances the activity of the major inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), by binding to GABA-A receptors at a site distinct from benzodiazepines and barbiturates.[2][7] This action increases the duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability.[7] Stiripentol shows a particular affinity for GABA-A receptors containing α3 subunits, which are more prevalent in the developing brain, potentially explaining its efficacy in childhood epilepsies like Dravet syndrome.[7][8]
-
Inhibition of Cytochrome P450 Enzymes: Stiripentol is a potent inhibitor of several cytochrome P450 (CYP) enzymes, including CYP2C19 and CYP3A4.[2][9] This inhibition slows the metabolism of other co-administered antiepileptic drugs, such as clobazam and its active metabolite norclobazam, leading to increased plasma concentrations and enhanced therapeutic effects.[9]
-
Inhibition of Lactate Dehydrogenase (LDH): Stiripentol inhibits LDH, an enzyme involved in neuronal energy metabolism.[2] By inhibiting LDH, stiripentol may reduce neuronal excitability.[2]
This compound: There is no available scientific literature detailing the mechanism of action of this compound. Its biological effects and potential interactions with physiological targets have not been characterized.
Signaling Pathway of Stiripentol's GABAergic Action
Caption: Stiripentol's modulation of the GABA-A receptor.
Experimental Workflow for Assessing GABA-A Receptor Modulation
Caption: Workflow for electrophysiological analysis.
Efficacy
Stiripentol: The efficacy of stiripentol in treating seizures associated with Dravet syndrome has been established in several clinical trials.[3][10][11] When used as an add-on therapy with clobazam and valproate, stiripentol has been shown to significantly reduce the frequency and duration of seizures compared to placebo.[10][12]
| Clinical Trial Outcome | Stiripentol Group | Placebo Group |
| Responder Rate (≥50% reduction in seizure frequency) | 72% | 7% |
| Profound Responder Rate (≥75% reduction in seizure frequency) | 56% | 3% |
| Seizure-Free Rate | 38% | 0% |
| Mean Change in Seizure Frequency from Baseline | -66% | +4% |
Data from a post-hoc analysis of two randomized, placebo-controlled trials (STICLO trials).[10]
This compound: No clinical or preclinical data on the efficacy of this compound for any medical condition are available.
Pharmacokinetics
Stiripentol:
| Pharmacokinetic Parameter | Value |
| Bioavailability | Not fully defined, but well absorbed orally.[2][13] |
| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours.[13][14] |
| Protein Binding | Approximately 99%.[2][13] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP1A2, CYP2C19, and CYP3A4.[2][14] |
| Elimination Half-Life | 4.5 to 13 hours (dose-dependent).[2][14] |
| Excretion | Mainly as metabolites in the urine.[2] |
This compound: There are no published studies on the pharmacokinetic properties of this compound.
Safety and Tolerability
Stiripentol: Stiripentol is generally considered to have an acceptable safety profile, with most adverse events being mild to moderate in severity.[15][16] Common side effects include:[15]
-
Somnolence (drowsiness)
-
Decreased appetite and weight loss
-
Agitation
-
Ataxia (loss of coordination)
-
Hypotonia (low muscle tone)
-
Nausea
-
Tremor
Stiripentol can also cause neutropenia (low neutrophil count) and thrombocytopenia (low platelet count), requiring monitoring of blood counts.[15] Due to its inhibitory effects on CYP enzymes, there is a potential for drug-drug interactions with other medications.[9][17]
This compound: The safety and tolerability of this compound in biological systems have not been evaluated.
Experimental Protocols
Protocol: Evaluation of Anticonvulsant Activity in a Rodent Model of Seizures
This protocol provides a general framework for assessing the potential anticonvulsant activity of a test compound.
-
Animal Model: Utilize a chemically-induced seizure model, such as the pentylenetetrazol (PTZ)-induced seizure model in mice or rats.
-
Compound Administration: Dissolve the test compound (e.g., stiripentol or this compound) in a suitable vehicle. Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group should receive the vehicle alone.
-
Seizure Induction: After a predetermined pretreatment time, administer a convulsive dose of PTZ to all animals.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first myoclonic jerk, the incidence of generalized tonic-clonic seizures, and the mortality rate.
-
Data Analysis: Compare the seizure parameters between the compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent anticonvulsant effects.
Conclusion
This comparative guide highlights the substantial differences between stiripentol and this compound. Stiripentol is a well-characterized antiepileptic drug with a complex mechanism of action, proven clinical efficacy, and a defined safety profile. In stark contrast, this compound is a chemical compound for which there is a significant lack of pharmacological data. The information presented underscores the importance of extensive preclinical and clinical research in drug development. While both molecules share a benzodioxole moiety, their overall structures and, consequently, their known biological activities are vastly different. For researchers and drug development professionals, this comparison illustrates the journey of a molecule from a chemical entity to a therapeutic agent.
References
- 1. Stiripentol safety profile and efficacy in cases of SCN1A-related Dravet syndrome, multi-center experience, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cureepilepsy.org [cureepilepsy.org]
- 4. This compound | 5422-01-5 | Benchchem [benchchem.com]
- 5. 1-(1,3-Benzodioxol-5-yl)pentan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 9. AccessMedicine | McGraw Hill Medical [accessmedicine.mhmedical.com]
- 10. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RESULTS - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. DIACOMIT® (stiripentol) Efficacy I HCP Site [diacomit.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. DIACOMIT® (stiripentol) Safety I HCP Site [diacomit.com]
- 16. diacomit.com [diacomit.com]
- 17. Comprehensive Guide To Stiripentol: Applications, Safety, And Sourcing | OCTAGONCHEM [octagonchem.com]
Comparative analysis of synthesis methods for benzodioxole alcohols
For Researchers, Scientists, and Drug Development Professionals
The benzodioxole moiety is a crucial pharmacophore found in a wide array of natural products and synthetic compounds with significant biological activities. The synthesis of benzodioxole alcohols, key intermediates in the preparation of these valuable molecules, can be achieved through various methods. This guide provides a comparative analysis of the most common and effective synthesis routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Synthesis Methods
The selection of a synthetic route to benzodioxole alcohols depends on several factors, including the desired product, available starting materials, required scale, and stereochemical considerations. Below is a summary of the most prevalent methods with their key characteristics.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Advantages | Disadvantages |
| Reduction of Piperonal | Piperonal | NaBH₄, DIBAL-H, Al(O-i-Pr)₃ | 85 - 95 | 1 - 4 h | 0 - 95 | High yields, readily available starting material, mild reaction conditions. | Limited to the synthesis of piperonyl alcohol. |
| Cannizzaro Reaction | Piperonal | Concentrated KOH or NaOH | 80 - 90 | 3 - 24 h | 60 - 100 | Simple procedure, good yield for piperonyl alcohol. | Disproportionation reaction (50% theoretical max yield for alcohol), requires a strong base, produces a carboxylate byproduct. |
| Grignard Reaction | 5-Bromo-1,3-benzodioxole | Mg, Aldehyde (e.g., acetaldehyde) | 60 - 80 | 2 - 4 h | 0 - 35 (reflux) | Versatile for synthesizing various secondary benzodioxole alcohols. | Requires strictly anhydrous conditions, potential for side reactions. |
| Enantioselective Method | (±)-α-Methyl-1,3-benzodioxole-5-ethanol | Lipase (e.g., Amano PS), Acyl donor | ~45% (for one enantiomer) | 24 - 48 h | 50 | Produces enantiomerically enriched alcohols, crucial for stereospecific drug synthesis. | Lower yield for the desired enantiomer without resolution of the other, may require specialized enzymes. |
Reaction Pathways and Workflows
To visually represent the synthetic transformations and experimental processes, the following diagrams have been generated using the DOT language.
Caption: General reaction scheme for the reduction of piperonal to piperonyl alcohol.
Caption: Disproportionation of piperonal in the Cannizzaro reaction.
Cross-Validation of Analytical Results for 1-(1,3-Benzodioxol-5-yl)pentan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the characterization of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document leverages data from its immediate precursor, 1-(1,3-Benzodioxol-5-yl)pentan-1-one, and other structurally related synthetic cathinones, namely Methylone, Ethylone, and Butylone, to provide a framework for its analytical cross-validation.
Executive Summary
This compound is a secondary alcohol that can be synthesized from its corresponding ketone, 1-(1,3-benzodioxol-5-yl)pentan-1-one. The benzodioxole moiety is a common feature in various psychoactive compounds. Accurate analytical identification and quantification are crucial for research and forensic applications. This guide outlines key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—that can be employed for the comprehensive characterization of this compound and for differentiating it from structurally similar substances.
Data Presentation: Comparative Analytical Data
The following table summarizes key analytical data for 1-(1,3-Benzodioxol-5-yl)pentan-1-one and related synthetic cathinones. The data for this compound is predicted based on the expected reduction of the ketone.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) | Key ¹H-NMR Signals (ppm, in CDCl₃) | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | C₁₂H₁₆O₃ | 208.25 | 151 (M-C₅H₁₁O), 135, 77 | ~4.5-4.8 (t, 1H, CH-OH), 5.9-6.0 (s, 2H, O-CH₂-O), 6.7-7.0 (m, 3H, Ar-H), 0.8-1.8 (m, 9H, pentyl chain) | ~3400 (O-H stretch), ~2950 (C-H stretch), ~1250, 1040 (C-O stretch) |
| 1-(1,3-Benzodioxol-5-yl)pentan-1-one [1][2][3] | C₁₂H₁₄O₃ | 206.24 | 206 (M+), 149 (M-C₄H₉), 135, 77 | 7.53 (dd, 1H), 7.40 (d, 1H), 6.85 (d, 1H), 6.03 (s, 2H), 2.88 (t, 2H), 1.65 (m, 2H), 1.38 (m, 2H), 0.93 (t, 3H) | ~1670 (C=O stretch), ~1600, 1500 (aromatic C=C stretch), ~1250, 1040 (C-O stretch) |
| Methylone | C₁₁H₁₃NO₃ | 207.22 | 207 (M+), 150, 135, 77, 58 | 7.6-7.7 (m, 2H), 6.9 (d, 1H), 6.1 (s, 2H), 3.8 (q, 1H), 2.8 (s, 3H), 1.4 (d, 3H) | ~3400 (N-H stretch), ~1680 (C=O stretch), ~1600, 1500 (aromatic C=C stretch) |
| Ethylone | C₁₂H₁₅NO₃ | 221.25 | 221 (M+), 150, 135, 77, 72 | 7.6-7.7 (m, 2H), 6.9 (d, 1H), 6.1 (s, 2H), 3.6 (q, 1H), 2.8 (q, 2H), 1.4 (d, 3H), 1.1 (t, 3H) | ~3400 (N-H stretch), ~1680 (C=O stretch), ~1600, 1500 (aromatic C=C stretch) |
| Butylone | C₁₂H₁₅NO₃ | 221.25 | 221 (M+), 150, 135, 77, 86 | 7.6-7.7 (m, 2H), 6.9 (d, 1H), 6.1 (s, 2H), 3.7 (t, 1H), 2.8 (s, 3H), 1.6-1.8 (m, 2H), 0.9 (t, 3H) | ~3400 (N-H stretch), ~1680 (C=O stretch), ~1600, 1500 (aromatic C=C stretch) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of synthetic cathinones and can be adapted for this compound and its analogs.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the sample and to identify the compound based on its retention time and mass spectrum.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Injection mode: Split (split ratio 50:1)
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 40-550 amu.
-
Source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
Data Analysis: Compare the obtained mass spectrum with reference libraries and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the sample and quantify the compound.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 25°C.
-
Detection wavelength: 254 nm.
-
-
Data Analysis: Determine the retention time and peak area to assess purity and for quantification against a standard curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance III 400 MHz).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H-NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical parameters: 16 scans, relaxation delay of 1 second.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to assign the protons and carbons to the molecular structure. 2D NMR experiments (e.g., COSY, HSQC) can be performed for more complex structures.
Mandatory Visualization
Caption: General experimental workflow for the analytical cross-validation of a chemical compound.
Caption: Logical relationship for comparing analytical data of the target compound with its alternatives.
References
Efficacy of Benzodioxole Derivatives as Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Benzodioxole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including promising antimicrobial properties. This guide provides a comparative analysis of the efficacy of various benzodioxole derivatives against a range of bacterial and fungal strains, supported by experimental data and detailed methodologies.
Comparative Efficacy of Benzodioxole Derivatives
The antimicrobial efficacy of benzodioxole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of several benzodioxole derivatives against various bacterial and fungal species.
Antibacterial Activity
| Compound Name/Class | Target Microorganism | MIC | Reference |
| Schiff Base Derivatives | |||
| (E)-N-((3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-yl)methylene)hexadecan-1-amine (Compound 10) | Various bacterial strains | 3.89-7.81 µM | [1] |
| Aryl Acetate and Acetic Acid Derivatives | |||
| Compound 3e (Aryl Acetate) | Staphylococcus aureus | 125 µg/mL | |
| Escherichia coli | 250 µg/mL | ||
| Enterococcus faecalis | 220 µg/mL | ||
| Pseudomonas aeruginosa | 100 µg/mL | ||
| Peptidyl Derivatives | |||
| 5 and 6-substituted 1,3-benzodioxole peptidyl derivatives | Bacillus subtilis | Growth promotion observed |
Antifungal Activity
| Compound Name/Class | Target Microorganism | MIC/EC₅₀ | Reference |
| Benzodioxole-Imidazole Hybrids | |||
| Compound 5l | Candida albicans | 0.148 µmol/mL | [2][3] |
| Compound 5m | Candida albicans | 0.148 µmol/mL | [2][3] |
| 1,3-Benzodioxole-Pyrimidine Derivatives | |||
| Compound 5c | Botrytis cinerea | 0.44 mg/L (EC₅₀) | [4][5] |
| Rhizoctonia solani | 6.96 mg/L (EC₅₀) | [4][5] | |
| Fusarium oxysporum | 6.99 mg/L (EC₅₀) | [4][5] | |
| Alternaria solani | 0.07 mg/L (EC₅₀) | [4][5] | |
| Gibberella zeae | 0.57 mg/L (EC₅₀) | [4][5] |
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental protocols. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the benzodioxole derivatives are prepared in a suitable solvent (e.g., DMSO) at a concentration 100-fold the highest concentration to be tested.
-
Bacterial Strains: Overnight cultures of the test bacteria are grown in appropriate broth medium (e.g., Mueller-Hinton Broth - MHB) at 37°C.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer.
2. Inoculum Preparation:
-
A few colonies from a fresh agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in CAMHB directly in the 96-well plates. Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the stock solution is added to well 1, and then serially diluted by transferring 50 µL from well to well.
-
50 µL of the standardized bacterial inoculum is added to each well, resulting in a final volume of 100 µL.
-
A positive control (inoculum without compound) and a negative control (broth without inoculum) are included on each plate.
-
The plates are incubated at 37°C for 16-20 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is based on the guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and CLSI for yeasts.
1. Preparation of Materials:
-
Test Compounds: Prepared similarly to the antibacterial protocol.
-
Fungal Strains: Fungal cultures are grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain sufficient sporulation.
-
Media: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer.
2. Inoculum Preparation:
-
For yeasts, colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard and then diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ CFU/mL.
-
For molds, conidia are harvested and the suspension is adjusted to a specific concentration using a hemocytometer and then diluted to the final inoculum concentration.
3. Assay Procedure:
-
The procedure for serial dilution and inoculation is similar to the antibacterial protocol, using RPMI-1640 as the medium.
-
Plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥90% inhibition compared to the positive control), which can be determined visually or spectrophotometrically.
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution method to determine MIC.
Mechanism of Action
The precise mechanisms of antimicrobial action for all benzodioxole derivatives are not fully elucidated; however, research suggests several potential targets.
-
Inhibition of Bacterial Enzymes: Some Schiff base derivatives of benzodioxole are proposed to inhibit the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is crucial for the initiation of fatty acid biosynthesis in bacteria, and its inhibition disrupts cell membrane formation.
-
Inhibition of Fungal Ergosterol Biosynthesis: For benzodioxole-imidazole hybrids, a likely mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.
-
Inhibition of Fungal Respiration: 1,3-Benzodioxole-pyrimidine derivatives have been shown to act as succinate dehydrogenase (SDH) inhibitors. SDH is a vital enzyme complex in both the citric acid cycle and the electron transport chain, and its inhibition disrupts fungal respiration and energy production.
Signaling Pathway Diagram: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of ergosterol biosynthesis by benzodioxole-imidazole hybrids.
References
- 1. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro testing of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol derivatives against cancer cell lines
In-Vitro Anticancer Activity of 1,3-Benzodioxole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole scaffold is a prominent feature in a variety of biologically active compounds, both from natural and synthetic origins. Derivatives of this heterocyclic system have garnered significant attention in medicinal chemistry due to their potential therapeutic properties, including anticancer activities. This guide provides a comparative overview of the in-vitro anticancer efficacy of a selection of 1,3-benzodioxole derivatives against various cancer cell lines. While the primary focus of this guide is on derivatives of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, a comprehensive search of publicly available scientific literature did not yield specific in-vitro anticancer activity data for this particular compound or its direct analogues at the time of this publication. Therefore, to provide a valuable comparative context for researchers in the field, this guide summarizes the reported activities of other structurally related 1,3-benzodioxole derivatives. The presented data, experimental protocols, and proposed mechanisms of action are intended to serve as a resource for the design and evaluation of novel anticancer agents based on the 1,3-benzodioxole core.
Comparative In-Vitro Anticancer Activity of 1,3-Benzodioxole Derivatives
The following table summarizes the in-vitro cytotoxic activity (IC50 values) of various 1,3-benzodioxole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| YL201 ((E)-3-(benzo[d][1][2]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide) | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [2] |
| 11a (A 1,4-benzodioxine derivative) | HepG2 (Liver) | < 10 | [3][4][5][6] |
| PC-3 (Prostate) | < 10 | [3][4][5][6] | |
| MCF-7 (Breast) | < 10 | [3][4][5][6] | |
| A549 (Lung) | < 10 | [3][4][5][6] | |
| IId (N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1][2]dioxole-5-carboxamide) | HeLa (Cervical) | 26.59 - 65.16 | [7][8][9][10] |
| HepG2 (Liver) | 26.59 - 65.16 | [7][8][9][10] | |
| Caco-2 (Colon) | > 65.16 | [7][8][9][10] | |
| MCF-7 (Breast) | 26.59 - 65.16 | [7][8][9][10] | |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester 8 | 52 Human Cancer Cell Lines | 0.1 - 10 | [1][11] |
| HJ1 (A benzodioxolane derivative) | HeLa (Cervical) | 4-fold > piperine | [2][12] |
| MDA-MB-231 (Breast) | 10-fold > piperine | [2][12] |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments commonly used to assess the anticancer properties of novel compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1,3-benzodioxole derivatives) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Cell Migration Assessment: Wound Healing (Scratch) Assay
The wound healing assay is a simple and widely used method to study directional cell migration in vitro.[17]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a straight scratch or "wound" in the cell monolayer.[18]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with a fresh culture medium containing the test compound at a non-lethal concentration (determined from the MTT assay) or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration. Calculate the percentage of wound closure as follows: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100.[19]
Cell Invasion Assessment: Transwell Invasion Assay
The Transwell invasion assay assesses the ability of cancer cells to invade through a basement membrane matrix, a crucial step in metastasis.
-
Chamber Preparation: Use Transwell inserts with a porous membrane (typically 8 µm pore size). Coat the upper surface of the membrane with a thin layer of Matrigel or another basement membrane extract and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: In the lower chamber, add a complete medium containing a chemoattractant (e.g., 10% fetal bovine serum). The test compound is added to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.
-
Cell Staining and Counting: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain them with a solution like crystal violet.[20]
-
Quantification: Count the number of stained, invaded cells in several random microscopic fields. The number of invaded cells reflects the invasive potential of the cells.
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on apoptosis-related signaling pathways.[1][21]
-
Protein Extraction: Treat cancer cells with the test compound for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total proteins.[2][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.[2]
-
SDS-PAGE: Separate the protein lysates (typically 20-50 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. A housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.[2]
Visualizing Experimental and Mechanistic Frameworks
To better illustrate the processes involved in the in-vitro evaluation and the potential mechanisms of action of 1,3-benzodioxole derivatives, the following diagrams have been generated using Graphviz.
Caption: General workflow for in-vitro anticancer testing.
Caption: Potential signaling pathways targeted by 1,3-benzodioxole derivatives.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 3. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 4. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staff.najah.edu [staff.najah.edu]
- 10. staff.najah.edu [staff.najah.edu]
- 11. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Wound healing assay - Wikipedia [en.wikipedia.org]
- 19. Wound healing assay | Abcam [abcam.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol with its synthetic precursor and other structurally related aromatic pentan-1-ol derivatives. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the synthesis, spectral characteristics, and potential biological activities of this class of compounds.
Introduction
The 1,3-benzodioxole moiety is a prominent scaffold in medicinal chemistry, found in a variety of naturally occurring and synthetic compounds with diverse pharmacological activities.[1] Compounds incorporating this functional group have been investigated for their potential as anticancer, antimicrobial, and anticonvulsant agents. This compound is a secondary alcohol derivative of this class, and understanding its structural and biological properties in comparison to related molecules is crucial for the rational design of new therapeutic agents.
This guide focuses on the synthesis of this compound from its ketone precursor, 1-(1,3-Benzodioxol-5-yl)pentan-1-one, and provides a comparative analysis of its predicted spectroscopic data with experimentally determined data for analogous compounds. Furthermore, a summary of the biological activities of various benzodioxole derivatives is presented to provide context for the potential therapeutic applications of the title compound.
Synthesis and Structural Elucidation
The synthesis of this compound is typically achieved through the reduction of its corresponding ketone precursor, 1-(1,3-Benzodioxol-5-yl)pentan-1-one. A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
References
Unveiling the Molecular Identity: A Comparative Guide to Confirming the Formula of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a critical first step. This guide provides a comparative overview of three powerful analytical techniques—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—for verifying the molecular formula of the novel compound, 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, anticipated to be C₁₂H₁₆O₃.
This guide presents the theoretical underpinnings of each method, detailed experimental protocols, and a comparative analysis of their strengths and limitations in the context of molecular formula determination.
At a Glance: Comparison of Analytical Techniques
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis |
| Primary Information | Precise mass-to-charge ratio (m/z) | Chemical environment and connectivity of atoms | Percentage composition of elements |
| Accuracy | High (typically < 5 ppm) | Provides structural information, not direct formula | Good (typically within ±0.4%) |
| Sample Amount | Micrograms to nanograms | Milligrams | Milligrams |
| Sample State | Solution or solid (with appropriate ionization) | Solution | Solid |
| Data Interpretation | Direct comparison of measured vs. calculated exact mass | Analysis of chemical shifts, coupling constants, and integration | Calculation of empirical and molecular formula |
| Key Advantage | Unambiguous molecular formula confirmation | Detailed structural elucidation | Straightforward confirmation of elemental ratios |
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition with a high degree of confidence. For this compound (C₁₂H₁₆O₃), the theoretical monoisotopic mass is 208.1099 Da.
Experimental Protocol:
A sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL. The solution is then introduced into the mass spectrometer, typically via electrospray ionization (ESI) in positive ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy. The resulting spectrum will show a peak corresponding to the protonated molecule [M+H]⁺, and its measured m/z value is compared to the theoretical value.
dot
Caption: Experimental workflow for HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
While not a direct method for determining the molecular formula, NMR spectroscopy provides detailed information about the chemical structure, which can be used to confirm the proposed formula. ¹H and ¹³C NMR spectra reveal the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity.
Experimental Protocol:
A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The resulting spectra are analyzed for chemical shifts, integration (for ¹H), and coupling patterns to assemble the molecular structure, which should be consistent with the formula C₁₂H₁₆O₃.
dot
Caption: Logical flow for structure confirmation via NMR.
Elemental Analysis: Fundamental Compositional Verification
Elemental analysis is a classic technique that determines the percentage composition of the elements (carbon, hydrogen, and oxygen in this case) in a compound. This data is used to calculate the empirical formula, which, in conjunction with the molecular weight (obtainable from mass spectrometry), confirms the molecular formula.
Experimental Protocol:
A precisely weighed sample of this compound (typically 1-2 mg) is subjected to combustion in a stream of oxygen. The resulting combustion gases (CO₂ and H₂O) are collected and quantified. The percentages of carbon and hydrogen are calculated from the masses of CO₂ and H₂O, respectively. The percentage of oxygen is typically determined by difference. The experimental percentages are then compared to the theoretical values for C₁₂H₁₆O₃ (C: 69.21%, H: 7.74%, O: 23.05%).
Conclusion
For the definitive confirmation of the molecular formula of this compound as C₁₂H₁₆O₃, a multi-faceted approach is recommended. High-Resolution Mass Spectrometry provides the most direct and accurate confirmation of the elemental composition. NMR spectroscopy serves as an indispensable tool for elucidating the molecular structure, thereby corroborating the proposed formula. Elemental analysis offers a fundamental and complementary verification of the elemental ratios. The synergistic use of these techniques provides an irrefutable identification of the target molecule, a cornerstone for any further research and development.
Comparative Docking Analysis of Benzodioxole Derivatives with Auxin Receptors: A Guide for Researchers
This guide provides a comparative analysis of the molecular docking of benzodioxole derivatives with auxin receptors, offering valuable insights for researchers, scientists, and professionals in drug development. The information presented is based on computational and experimental data, highlighting the potential of this class of compounds as modulators of auxin signaling.
Quantitative Docking Data
Molecular docking studies have been instrumental in identifying and optimizing novel benzodioxole derivatives as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). The binding affinity of these compounds is a key indicator of their potential biological activity. Below is a summary of comparative docking scores for a promising benzodioxole derivative, K-10, and the well-known synthetic auxin, 1-naphthylacetic acid (NAA).
| Compound | Target Receptor | Binding Energy (kJ mol-1) |
| K-10 (Benzodioxole Derivative) | TIR1 | -8.62[1] |
| NAA (1-Naphthylacetic Acid) | TIR1 | -7.67[1] |
The lower binding energy of K-10 suggests a stronger and more favorable interaction with the TIR1 receptor compared to NAA.[1] This enhanced affinity is a promising characteristic for the development of new plant growth regulators.[1][2][3]
Experimental Protocols
The following section details the methodologies employed in the virtual screening and molecular docking studies that identified K-10 as a potent auxin receptor agonist.
Virtual Screening and Pharmacophore Modeling
A virtual screening workflow was implemented to identify potential auxin agonists from a large chemical database.[1][2] The process began with the establishment of pharmacophore models based on known auxins (IAA, IBA, 4-Cl-IAA, PAA) and auxin-like compounds (NAA, 4-CPA, MCPA, 2,4-D).[1] These models were then used to screen the Maybridge database, containing over 53,000 small molecules.[1] The screening was further refined by applying physicochemical property filters, which resulted in a smaller, more targeted library of compounds for subsequent docking analysis.[1]
Molecular Docking Analysis
To investigate the binding modes of the candidate compounds with the auxin receptor TIR1, molecular docking analysis was performed.[1]
-
Software: The dock module of the Molecular Operating Environment (MOE) software was utilized for the docking simulations.[2]
-
Receptor Preparation: The crystal structure of the auxin receptor TIR1 (PDB code: 2P1O) was obtained from the Protein Data Bank.[1]
-
Ligand Preparation: The 3D structures of the benzodioxole derivatives and NAA were prepared and optimized.
-
Docking Site: The docking site was defined as the IAA/NAA-binding pocket of TIR1, which includes key residues such as Arg A403 and Ser 438.[1]
-
Conformation Selection: Two hundred conformations were generated for each ligand, and the one with the lowest binding energy was selected as the most representative binding mode.[1]
Visualizing the Pathways and Processes
To better understand the underlying biological and experimental frameworks, the following diagrams illustrate the auxin signaling pathway and the virtual screening workflow.
Caption: The auxin signaling pathway, illustrating how auxin or benzodioxole derivatives promote the degradation of AUX/IAA repressors, leading to gene expression.
References
- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(1,3-Benzodioxol-5-yl)pentan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this chemical compound.
I. Understanding the Compound and Associated Hazards
Key Safety Considerations:
-
Flammability: Alcohols are flammable, and appropriate precautions must be taken to avoid ignition sources.[1][3]
-
Toxicity: The toxicological properties have not been fully investigated. It is recommended to handle the compound as potentially harmful if swallowed, inhaled, or in contact with skin.
-
Environmental Hazard: Improper disposal can lead to environmental harm.[1] This substance should not be poured down the sink.[1]
II. Procedural Steps for Proper Disposal
The following step-by-step guide outlines the correct procedure for the disposal of this compound.
1. Segregation of Waste:
-
Chemical waste should be segregated based on compatibility to prevent dangerous reactions.[2]
-
Keep this compound waste separate from other chemical wastes, especially oxidizing agents, acids, and bases.[1]
-
If mixed with other solvents, it should be stored with non-halogenated solvent waste.
2. Waste Container Selection and Labeling:
-
Use a dedicated, properly labeled, and leak-proof container made of a compatible material for collecting the waste.[1][2]
-
The container must have a tightly fitting cap and be kept closed except when adding waste.[2]
-
The label should clearly identify the contents as "Hazardous Waste" and list "this compound" and any other components in the waste stream with their approximate concentrations.[2]
3. Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1]
-
The storage area should have secondary containment to manage potential spills.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).[4] The rinsate should be collected and disposed of as hazardous waste.[5]
-
After triple rinsing and air-drying in a ventilated area (like a chemical fume hood), deface or remove the original label.[4] The clean container can then be disposed of in the regular laboratory trash or recycling receptacles, depending on local regulations.[4]
5. Arranging for Final Disposal:
-
Disposal of hazardous waste must be handled by a licensed waste management company.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Ensure all required paperwork, such as a hazardous waste transfer note, is completed accurately.[6]
III. Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes relevant information for a similar compound, Pentan-1-ol, to provide context for its physical hazards.
| Property | Value (for Pentan-1-ol) | Reference |
| Flash Point | 49 °C / 120.2 °F | [3] |
| Boiling Point | 137 - 139 °C / 278.6 - 282.2 °F | [3] |
| Explosive Limits | Lower: 1.3 Vol%, Upper: 10.5 Vol% | [3] |
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. fishersci.fr [fishersci.fr]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. wastedirect.co.uk [wastedirect.co.uk]
Personal protective equipment for handling 1-(1,3-Benzodioxol-5-yl)pentan-1-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(1,3-Benzodioxol-5-yl)pentan-1-ol was not located. The following guidance is based on the safety data for the closely related compound, 1-(1,3-benzodioxol-5-yl)pentan-1-one, and general safety protocols for handling aromatic alcohols and benzodioxole derivatives. It is imperative to handle this chemical with caution in a well-equipped laboratory setting.
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Lab Coat | Fire/flame resistant and impervious clothing should be worn.[1] | |
| Respiratory | Full-Face Respirator | Recommended if exposure limits are exceeded, or if irritation is experienced.[1] |
Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
2. Handling Procedures:
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation and inhalation of dust or aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.
-
Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.
3. Emergency Procedures:
| Emergency Scenario | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Collection:
-
Collect all waste containing this compound in a designated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour down the drain.
Workflow and Emergency Protocol
Caption: Workflow for handling this compound and emergency response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
